hCYP3A4-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(E)-1-[4-(dimethylamino)phenyl]-3-isoquinolin-6-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H18N2O/c1-22(2)19-8-6-16(7-9-19)20(23)10-4-15-3-5-18-14-21-12-11-17(18)13-15/h3-14H,1-2H3/b10-4+ |
InChI Key |
GJMNSVINGWNJFM-ONNFQVAWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)C=NC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action: Mechanism-Based Inhibition of hCYP3A4
An in-depth analysis of public scientific literature and databases did not yield specific information for a compound designated "hCYP3A4-IN-1". This identifier may be internal to an organization or not widely published. However, to fulfill the core requirements of this request for a detailed technical guide on the mechanism of action of a human Cytochrome P450 3A4 (hCYP3A4) inhibitor, this document will focus on a well-characterized class of inhibitors: mechanism-based inhibitors .
This guide will provide a comprehensive overview of the core principles of mechanism-based inhibition of hCYP3A4, using illustrative examples and synthesized data from the scientific literature. The content is tailored for researchers, scientists, and drug development professionals.
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a wide variety of xenobiotics, including more than 50% of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[2]
Mechanism-based inhibition is a type of irreversible enzyme inhibition where the inhibitor is a substrate for the enzyme.[3] The enzyme processes the inhibitor, generating a reactive metabolite that then covalently binds to the enzyme, leading to its inactivation.[3][4] This process is characterized by its time- and concentration-dependent nature and requires the presence of NADPH as a cofactor for the enzymatic reaction to occur.
The general sequence of events in mechanism-based inhibition of CYP3A4 is as follows:
-
The inhibitor (I) binds to the active site of CYP3A4 (E).
-
In the presence of NADPH, the enzyme metabolizes the inhibitor, forming a reactive metabolite (I*).
-
This reactive metabolite can then follow one of two pathways:
-
It can be released from the active site, resulting in a stable, non-reactive product (P).
-
It can covalently bind to the enzyme, forming an inactive enzyme-inhibitor complex (E-I*).
-
This process leads to a progressive loss of enzyme activity over time. The inactivation of CYP3A4 often involves the modification of the heme prosthetic group or the apoprotein.
Signaling Pathway of CYP3A4 Inhibition
The following diagram illustrates the general mechanism of action for a mechanism-based inhibitor of CYP3A4.
References
- 1. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional quantitative structure-activity relationship analysis of inhibitors of human and rat cytochrome P4503A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 4. youtube.com [youtube.com]
hCYP3A4-IN-1: A Technical Whitepaper on a Potent and Orally Active CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hCYP3A4-IN-1, a potent and orally active inhibitor of human cytochrome P450 3A4 (hCYP3A4). Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the clearance of approximately 50% of clinically used drugs. Inhibition of CYP3A4 can significantly alter the pharmacokinetics of co-administered drugs, a property that can be leveraged to enhance therapeutic efficacy or, if unintended, can lead to adverse drug reactions. This document details the inhibitory potency, mechanism of action, and in vivo effects of this compound, presenting key data in a structured format. Detailed experimental protocols for the evaluation of such inhibitors are also provided, alongside visual diagrams of key processes to facilitate understanding.
Introduction to this compound
This compound, also identified as compound C6, is a novel chalcone derivative that has demonstrated significant inhibitory activity against hCYP3A4.[1] Its potency and oral bioavailability make it a compound of interest for applications in pharmacotherapy, potentially as a pharmacokinetic enhancer for drugs that are substrates of CYP3A4.[1] This guide will synthesize the available data on this compound to provide a thorough understanding of its characteristics.
Quantitative Data Summary
The inhibitory potency and in vivo efficacy of this compound have been quantified in several key studies. The data is summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro Inhibitory Activity of this compound against hCYP3A4 [1]
| Parameter | System | Value (nM) |
| IC50 | Human Liver Microsomes (HLMs) | 43.93 |
| IC50 | CHO-3A4 Stably Transfected Cell Line | 153.00 |
| Ki | Competitive Inhibition (NEN Hydroxylation) | 30.00 |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: In Vivo Pharmacokinetic Effect of this compound on Midazolam in Mice [1]
| Parameter | Treatment Group | Fold Change vs. Vehicle |
| AUC(0-inf) of Midazolam | This compound (100 mg/kg, p.o.) | 3.63-fold increase |
| Half-life of Midazolam | This compound (100 mg/kg, p.o.) | 1.66-fold increase |
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity. p.o.: oral administration.
Mechanism of Action
This compound functions as a competitive inhibitor of the hCYP3A4 enzyme.[1] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate. The low Ki value of 30.00 nM indicates a high binding affinity of this compound for the active site of CYP3A4.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize CYP3A4 inhibitors like this compound. These are representative protocols based on standard industry practices.
In Vitro CYP3A4 Inhibition Assay (IC50 and Ki Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against hCYP3A4 in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test Compound (this compound)
-
CYP3A4 Substrate (e.g., Midazolam or a fluorescent probe like N-ethyl-1,8-naphthalimide)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well microplates
-
Incubator
-
LC-MS/MS system or fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final concentrations.
-
Prepare a working solution of the CYP3A4 substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the HLMs in potassium phosphate buffer to the desired final protein concentration.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, the test compound dilutions (or vehicle control), and the CYP3A4 substrate.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite using a validated LC-MS/MS method or measure the fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
For Ki determination, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using methods such as the Dixon plot or by fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical in vivo study to assess the effect of a CYP3A4 inhibitor on the pharmacokinetics of a known CYP3A4 substrate, such as midazolam, in a mouse model.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Midazolam (CYP3A4 substrate)
-
Vehicle for drug administration (e.g., a mixture of saline, PEG400, and Tween 80)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Randomly assign the mice to two groups: a vehicle control group and a treatment group (this compound).
-
-
Drug Administration:
-
Administer this compound (e.g., 100 mg/kg) or the vehicle to the respective groups via oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer midazolam (e.g., 10 mg/kg) to all mice, also via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-midazolam administration.
-
Collect blood via a suitable method, such as retro-orbital bleeding or tail vein sampling, into heparinized tubes.
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of midazolam and its primary metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for midazolam in both groups, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2), using non-compartmental analysis software.
-
Compare the pharmacokinetic parameters between the vehicle and treatment groups to determine the effect of this compound on midazolam disposition.
-
Conclusion
This compound is a potent, orally active, and competitive inhibitor of hCYP3A4. Its ability to significantly increase the systemic exposure of a CYP3A4 substrate in vivo highlights its potential for clinical applications as a pharmacokinetic enhancer. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in the further investigation and potential application of this and similar compounds. Further studies are warranted to fully elucidate its safety profile and to explore its utility in combination with various CYP3A4-metabolized drugs.
References
The Discovery and Synthesis of hCYP3A4-IN-1: A Technical Guide to a Highly Selective CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast number of therapeutic agents.[1][2] Its central role in pharmacokinetics makes it a key focus in drug discovery and development to predict and avoid adverse drug-drug interactions. The development of selective chemical probes to investigate CYP3A4 activity is paramount. This technical guide details the discovery and synthesis of hCYP3A4-IN-1, also known as SR-9186, a potent and highly selective inhibitor of CYP3A4.[1][2] This document provides a comprehensive overview of its synthesis, in vitro characterization, and the experimental protocols for its evaluation.
Discovery of a Selective Inhibitor: SR-9186
This compound (SR-9186) was identified through a process of structural refinement from an initial screening hit.[1] The primary goal was to develop a molecular tool with the ability to differentiate the activity of CYP3A4 from the closely related isoform CYP3A5, a persistent challenge in drug metabolism studies. SR-9186, with the chemical name 1-(4-Imidazopyridinyl-7phenyl)-3-(4′-cyanobiphenyl) urea, emerged as a compound with over 1000-fold selectivity for CYP3A4 over CYP3A5.
Synthesis of this compound (SR-9186)
The synthesis of SR-9186 is a three-step process commencing from commercially available reagents. The overall synthetic scheme is outlined below.
Experimental Protocols: Synthesis
Step 1: Synthesis of Isocyanate Intermediate (2)
-
Reactants: 4′-Amino-[1,1′-biphenyl]-4-carbonitrile (1), phosgene solution in toluene.
-
Procedure: To a solution of 4′-Amino-[1,1′-biphenyl]-4-carbonitrile in toluene, a solution of phosgene in toluene is added.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Work-up and Purification: The solvent is removed under reduced pressure to yield the isocyanate (2), which is often used in the next step without further purification, achieving a nearly quantitative yield.
Step 2: Synthesis of Biaryl Aniline (4)
-
Reactants: 4-pinacol borate ester of aniline (3), 7-chloro-3H-imidazo[4,5-b]pyridine, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The reactants are combined in THF under an inert atmosphere.
-
Reaction Conditions: This Suzuki coupling reaction is typically heated to reflux and monitored until completion.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the biaryl aniline (4).
Step 3: Synthesis of SR-9186 (5)
-
Reactants: Isocyanate intermediate (2) and biaryl aniline (4).
-
Procedure: The biaryl aniline (4) is dissolved in a suitable solvent, and the isocyanate intermediate (2) is added.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up and Purification: Upon completion, the product SR-9186 (5) precipitates and can be collected by filtration, washed, and dried to yield the final pure compound.
In Vitro Characterization and Performance
SR-9186 has been extensively characterized for its inhibitory activity against a panel of cytochrome P450 enzymes. The data demonstrates its high potency and selectivity for CYP3A4.
Quantitative Data: Inhibitory Potency and Selectivity
| Enzyme | Substrate | IC50 (nM) of SR-9186 |
| CYP3A4 | Midazolam | 9 |
| CYP3A4 | Testosterone | 4 |
| CYP3A4 | Vincristine | 38 |
| CYP3A5 | Midazolam, Testosterone, Vincristine | > 60,000 (No 50% inhibition up to 60 µM) |
| CYP1A2 | Phenacetin | > 50,000 |
| CYP2A6 | Coumarin | > 50,000 |
| CYP2B6 | Bupropion | > 50,000 |
| CYP2C8 | Paclitaxel | > 50,000 |
| CYP2C9 | Tolbutamide | > 50,000 |
| CYP2C19 | (S)-Mephenytoin | > 50,000 |
| CYP2D6 | Dextromethorphan | > 50,000 |
| CYP2E1 | Chlorzoxazone | > 50,000 |
Data sourced from Li et al. (2012).
Comparison with Ketoconazole
A direct comparison with the commonly used CYP3A inhibitor, ketoconazole, highlighted the superior or equal selectivity of SR-9186 across a panel of P450 enzymes under typical reaction phenotyping conditions.
| Parameter | SR-9186 | Ketoconazole |
| CYP3A4 Inhibition | Potent | Potent |
| Selectivity vs. CYP3A5 | > 1000-fold | Less selective |
| Microsomal Half-life (1 mg/mL HLM) | 106 min | Similar to SR-9186 |
Data sourced from Li et al. (2012).
Experimental Protocols: In Vitro Assays
The following protocols are based on the methods described by Li et al. (2012) for the characterization of SR-9186.
Midazolam Hydroxylation Assay
-
Materials:
-
Recombinant human CYP3A4 or human liver microsomes (HLM).
-
SR-9186 stock solution (in a suitable solvent like DMSO).
-
Midazolam stock solution.
-
100 mM Potassium phosphate buffer, pH 7.4.
-
NADPH regenerating system or NADPH stock solution.
-
Acetonitrile (for quenching).
-
Internal standard for LC-MS/MS analysis.
-
-
Procedure:
-
Prepare a series of dilutions of SR-9186 in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant CYP3A4 (e.g., 1 nM) or HLM, the SR-9186 dilution, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding midazolam to a final concentration of approximately its Km value (e.g., 2.5 µM).
-
Immediately after adding the substrate, add NADPH to start the enzymatic reaction.
-
Incubate at 37°C for a specified time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the formation of the primary metabolite, 1'-hydroxymidazolam, by a validated LC-MS/MS method.
-
Calculate the percent inhibition for each SR-9186 concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Testosterone 6β-Hydroxylation Assay
-
Materials:
-
Recombinant human CYP3A4 or HLM.
-
SR-9186 stock solution.
-
Testosterone stock solution.
-
100 mM Potassium phosphate buffer, pH 7.4.
-
NADPH regenerating system or NADPH stock solution.
-
Quenching solvent (e.g., ethyl acetate or acetonitrile).
-
Internal standard for LC-MS/MS analysis.
-
-
Procedure:
-
Follow the same initial steps as the midazolam assay for preparing the inhibitor dilutions and the pre-incubation mixture.
-
Initiate the reaction by adding testosterone to a final concentration around its Km (e.g., 75 µM).
-
Add NADPH to start the reaction.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction with a quenching solvent.
-
Process the samples for analysis (e.g., protein precipitation followed by centrifugation or liquid-liquid extraction).
-
-
Analysis:
-
Quantify the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the IC50 value as described for the midazolam assay.
-
Conclusion
This compound (SR-9186) is a valuable and highly selective tool for the in vitro investigation of CYP3A4-mediated metabolism. Its potent and selective inhibition of CYP3A4 allows for the clear differentiation of CYP3A4 and CYP3A5 activity, a critical aspect in reaction phenotyping studies during drug development. The synthetic route is straightforward, and its in vitro evaluation via standard enzymatic assays confirms its utility. This guide provides the foundational technical information for researchers to synthesize and utilize this important chemical probe in their studies of drug metabolism and drug-drug interactions.
References
- 1. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective CYP3A4 inhibitor suitable for reaction phenotyping studies and differentiation of CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
hCYP3A4-IN-1: A Technical Guide to a Potent and Selective CYP3A4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hCYP3A4-IN-1, a potent and selective inhibitor of the human cytochrome P450 3A4 (hCYP3A4) enzyme. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of critical concepts to support researchers and professionals in drug development.
Introduction
Human cytochrome P450 3A4 (hCYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of therapeutic agents. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Selective CYP3A4 inhibitors are invaluable tools in pre-clinical and clinical research to probe the contribution of CYP3A4 to a drug's metabolism and to mitigate potential DDIs. This compound, also identified as compound C6 in the primary literature, has emerged as a potent, orally active, and selective inhibitor of hCYP3A4.[1][2][3] This guide summarizes the current knowledge on this compound.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound against hCYP3A4 [1][2]
| Parameter | System | Substrate | Value (nM) |
| IC₅₀ | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide | 43.93 |
| IC₅₀ | CHO-3A4 Stably Transfected Cell Line | Not Specified | 153.00 |
| Kᵢ | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide | 30.00 |
Table 2: In Vivo Pharmacokinetic Interaction of this compound with Midazolam in Mice
| Treatment Group | Midazolam AUC(0-inf) | Midazolam Half-life (t1/2) |
| Vehicle | Baseline | Baseline |
| This compound (100 mg/kg, p.o.) | 3.63-fold increase | 1.66-fold increase |
Note: While this compound is described as a selective inhibitor, a comprehensive selectivity profile against a panel of other major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) is not available in the cited public literature.
Mechanism of Action
This compound functions as a competitive inhibitor of CYP3A4. This mode of action implies that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The low Kᵢ value of 30.00 nM indicates a high binding affinity of this compound for the CYP3A4 active site.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)
Objective: To determine the IC₅₀ value of this compound for the inhibition of CYP3A4 activity in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (test inhibitor)
-
N-ethyl-1,8-naphthalimide (CYP3A4 probe substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of working concentrations.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Pooled HLMs (final protein concentration typically 0.1-0.2 mg/mL)
-
Varying concentrations of this compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the N-ethyl-1,8-naphthalimide substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the hydroxylated metabolite of N-ethyl-1,8-naphthalimide using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.
In Vivo Pharmacokinetic Interaction Study in Mice
Objective: To evaluate the effect of this compound on the pharmacokinetics of the CYP3A4 probe substrate, midazolam, in mice.
Animals:
-
Male mice (strain specified in the original study, e.g., C57BL/6)
Materials:
-
This compound
-
Midazolam
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatize mice to the experimental conditions.
-
Fast the mice overnight prior to dosing.
-
Divide the mice into two groups: a vehicle control group and a treatment group.
-
Administer a single oral dose of this compound (100 mg/kg) or vehicle to the respective groups.
-
After a specified pre-treatment time (e.g., 30 minutes), administer a single oral dose of midazolam (e.g., 10 mg/kg) to all mice.
-
Collect blood samples at multiple time points post-midazolam administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract midazolam and its major metabolite (e.g., 1'-hydroxymidazolam) from the plasma samples.
-
Quantify the concentrations of midazolam and its metabolite using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as AUC (Area Under the Curve) and t1/2 (half-life) for midazolam in both groups.
-
Compare the pharmacokinetic parameters between the vehicle and treatment groups to assess the impact of this compound.
Logical Relationships and Implications
The selective inhibition of CYP3A4 has significant implications in drug development and clinical practice. The following diagram illustrates the logical flow of consequences stemming from the use of a selective CYP3A4 inhibitor.
Conclusion
This compound is a potent, competitive, and orally active inhibitor of hCYP3A4. Its ability to significantly alter the pharmacokinetics of a CYP3A4 substrate in vivo highlights its potential as a valuable research tool for investigating the role of CYP3A4 in drug metabolism and for studying drug-drug interactions. Further characterization of its selectivity profile against other major CYP isoforms would provide a more complete understanding of its utility as a selective inhibitor. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
preliminary in vitro evaluation of hCYP3A4-IN-1
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of a Cytochrome P450 3A4 Inhibitor
Disclaimer: No specific public data was found for a compound designated "hCYP3A4-IN-1." This guide provides a representative framework for the preliminary in vitro evaluation of a hypothetical human CYP3A4 inhibitor, based on established scientific principles and methodologies.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50-60% of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered drug exposure.[1][3] Therefore, the early in vitro assessment of a new chemical entity's potential to inhibit CYP3A4 is a cornerstone of modern drug development. This document outlines the core in vitro assays and data interpretation for evaluating a representative CYP3A4 inhibitor.
Data Presentation: Quantitative Analysis of a Representative CYP3A4 Inhibitor
The following table summarizes typical quantitative data obtained during the preliminary in vitro evaluation of a CYP3A4 inhibitor.
| Parameter | Value | Description |
| IC50 (µM) | e.g., 1.2 | The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of CYP3A4 by 50%. |
| Ki (µM) | e.g., 0.5 | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a more potent inhibitor. |
| Mechanism of Inhibition | e.g., Competitive | Describes how the inhibitor interacts with the enzyme. Common mechanisms include competitive, non-competitive, uncompetitive, and mechanism-based inhibition.[1] |
| kinact (min-1) | e.g., 0.05 | The maximal rate of enzyme inactivation, a key parameter for mechanism-based inhibitors. |
| KI (µM) | e.g., 2.5 | The concentration of the inhibitor that gives half the maximal rate of inactivation, for mechanism-based inhibitors. |
Experimental Protocols
CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol describes a common method for determining the IC50 of a test compound against CYP3A4 using a fluorogenic probe substrate.
1. Materials:
- Pooled Human Liver Microsomes (HLMs)
- Test compound (hypothetical inhibitor)
- CYP3A4 substrate (e.g., a fluorogenic probe like 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
- Potassium phosphate buffer (pH 7.4)
- Positive control inhibitor (e.g., Ketoconazole)
- 96-well microplates
- Fluorescence plate reader
2. Procedure:
- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- In a 96-well plate, add the human liver microsomes, the test compound dilutions (or control), and the CYP3A4 substrate.
- Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction at 37°C for a specific duration (e.g., 15-30 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).
- Measure the fluorescent product using a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and plot the data to determine the IC50 value.
This type of in vitro assay is a standard approach for assessing the inhibitory potential of compounds on major CYP isoforms.
Visualizations
Experimental Workflow for CYP3A4 Inhibition Screening
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Signaling Pathway for CYP3A4 Induction
Caption: PXR-mediated induction of CYP3A4 gene expression.
Conclusion
The preliminary in vitro evaluation of CYP3A4 inhibition is a critical step in drug development, providing essential data to predict the potential for drug-drug interactions. By employing standardized assays and carefully analyzing the resulting quantitative data, researchers can effectively characterize the inhibitory profile of a new chemical entity. Understanding both direct inhibition and potential induction mechanisms is vital for a comprehensive risk assessment. The methodologies and frameworks presented in this guide offer a foundational approach for scientists and drug development professionals to assess the interaction of novel compounds with CYP3A4.
References
- 1. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 3. Three-dimensional quantitative structure-activity relationship analysis of inhibitors of human and rat cytochrome P4503A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of a Potent hCYP3A4 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the binding affinity of a representative potent inhibitor for human Cytochrome P40 3A4 (hCYP3A4), a critical enzyme in drug metabolism. Due to the lack of specific public data for a compound designated "hCYP3A4-IN-1," this document will focus on Compound 3h , a rationally designed, high-affinity inhibitor from the ritonavir analogue series, to illustrate the principles and methodologies involved.[1] This compound serves as an excellent case study due to its documented high potency and the availability of detailed characterization methods.
Quantitative Binding Affinity Data
The binding affinity and inhibitory potency of a compound towards hCYP3A4 are quantified using several key parameters. For Compound 3h, the spectral dissociation constant (Ks) and the half-maximal inhibitory concentration (IC50) have been determined, highlighting its strong interaction with the enzyme.[1]
| Parameter | Value (µM) | Description |
| Ks | 0.007 | Spectral Dissociation Constant, a measure of binding affinity derived from spectral titration assays. A lower Ks value indicates a stronger binding interaction.[1] |
| IC50 | 0.090 | Half-Maximal Inhibitory Concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] |
Experimental Protocols
The determination of the binding parameters listed above involves precise biophysical and enzymatic assays. The following sections detail the methodologies for spectral titration and enzyme inhibition assays.
Spectral Titration for Ks Determination
This method relies on the change in the heme Soret peak absorbance of the CYP3A4 enzyme upon ligand binding.[2] Inhibitors that directly coordinate with the heme iron, like Compound 3h, induce a characteristic spectral shift (a Type II shift), which can be measured to determine binding affinity.
Protocol:
-
Preparation of Reagents:
-
Purified, recombinant hCYP3A4 enzyme is diluted to a final concentration of 1-2 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
A stock solution of the inhibitor (Compound 3h) is prepared in an appropriate solvent (e.g., DMSO or methanol). Serial dilutions are made to create a range of concentrations.
-
-
Spectrophotometric Measurement:
-
The hCYP3A4 solution is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer, and a baseline spectrum (typically 350-500 nm) is recorded.
-
Small aliquots of the inhibitor stock solution are incrementally added to the sample cuvette. An equal volume of the solvent is added to the reference cuvette to account for any solvent effects.
-
After each addition, the solution is allowed to equilibrate. The absorbance spectrum is then recorded.
-
-
Data Analysis:
-
The difference in absorbance between the peak (around 420-430 nm for a Type II shift) and the trough (around 390-410 nm) is calculated for each inhibitor concentration.
-
These absorbance differences (ΔA) are plotted against the corresponding inhibitor concentration.
-
The spectral dissociation constant (Ks) is determined by fitting the resulting saturation curve to a quadratic equation (or a hyperbolic equation for weaker binders), which accounts for ligand depletion when the inhibitor concentration is close to the enzyme concentration.
-
Enzyme Inhibition Assay for IC50 Determination
This assay measures the functional consequence of the inhibitor binding: the reduction in the enzyme's metabolic activity. A common method is a fluorescence-based assay using a pro-fluorescent substrate.
Protocol:
-
Preparation of Reaction Mixture:
-
The assay is typically performed in a 96-well microtiter plate format for high-throughput screening.
-
A reaction mixture is prepared containing hCYP3A4, cytochrome P450 reductase (CPR), and a pro-fluorescent substrate in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4). A widely used substrate for CYP3A4 is 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC).
-
Various concentrations of the inhibitor (Compound 3h) are added to the wells. Control wells contain no inhibitor.
-
-
Initiation and Incubation:
-
The enzymatic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
The plate is incubated at 37°C for a predetermined time (e.g., 10-30 minutes). During this time, active CYP3A4 metabolizes BFC into the highly fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).
-
-
Measurement and Data Analysis:
-
The reaction is stopped, often by adding a quenching solvent like acetonitrile.
-
The fluorescence of the product (HFC) is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., ~410 nm excitation and ~538 nm emission).
-
The percentage of enzyme activity at each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percent activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying molecular interactions.
Experimental Workflow for Binding Affinity Determination
References
hCYP3A4-IN-1: A Technical Guide to its Effects on Xenobiotic Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 50% of all clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides an in-depth overview of hCYP3A4-IN-1, a potent and orally active inhibitor of human CYP3A4. This document summarizes the available quantitative data on its inhibitory potency, details relevant experimental protocols, and visualizes its mechanism of action and the broader context of xenobiotic metabolism.
Introduction to this compound
This compound, also identified as compound C6, is a novel chalcone derivative that has demonstrated significant inhibitory activity against human cytochrome P450 3A4.[1][2][3] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the metabolism of CYP3A4 substrates.[2][4] Its potency and oral activity make it a valuable tool for in vitro and in vivo studies of CYP3A4-mediated metabolism and a lead compound for the development of new drugs aimed at modulating drug pharmacokinetics.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been characterized in multiple in vitro systems. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | System | Substrate | Value | Reference |
| IC₅₀ | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide | 43.93 nM | |
| IC₅₀ | CHO-3A4 Stably Transfected Cell Line | Not Specified | 153.00 nM | |
| Kᵢ | Recombinant hCYP3A4 | N-ethyl-1,8-naphthalimide | 30.00 nM |
Table 2: In Vivo Pharmacokinetic Effect of this compound in Mice
| Co-administered Drug | This compound Dose | Change in Pharmacokinetic Parameter | Fold Change | Reference |
| Midazolam (10 mg/kg, i.g.) | 100 mg/kg, p.o. | Increase in AUC(0-inf) | 3.63 | |
| Midazolam (10 mg/kg, i.g.) | 100 mg/kg, p.o. | Increase in Half-life (t1/2) | 1.66 |
Mechanism of Action and Metabolic Consequences
This compound exerts its effect through competitive inhibition of the CYP3A4 enzyme. This mechanism and its impact on the metabolism of xenobiotics are illustrated in the following diagrams.
The binding of this compound to the active site of CYP3A4 prevents the normal metabolic processing of xenobiotic substrates. This leads to altered pharmacokinetic profiles, as depicted below.
Experimental Protocols
The following are representative protocols for assessing the inhibitory effect of compounds like this compound on CYP3A4 activity. Note: These are generalized methods; specific parameters for the cited studies on this compound are not publicly available.
In Vitro CYP3A4 Inhibition Assay in Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure to determine the IC₅₀ value of an inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a stock solution of a CYP3A4 probe substrate (e.g., testosterone, midazolam, or N-ethyl-1,8-naphthalimide) in an appropriate solvent.
-
Prepare a suspension of pooled human liver microsomes in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM suspension, and the various dilutions of this compound or vehicle control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile, which may contain an internal standard for analytical quantification.
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Pharmacokinetic Interaction Study in Mice
This protocol describes a typical study to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of a probe substrate.
Methodology:
-
Animal Acclimatization and Grouping:
-
Use male mice (e.g., C57BL/6) and allow them to acclimatize for at least one week.
-
Divide the animals into two groups: a vehicle control group and a treatment group (this compound).
-
-
Dosing:
-
Administer this compound (e.g., 100 mg/kg) or the vehicle to the respective groups via oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer the CYP3A4 probe substrate, midazolam (e.g., 10 mg/kg), to all animals, also by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the animals at multiple time points post-midazolam administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract midazolam and its primary metabolite (e.g., 1'-hydroxymidazolam) from the plasma samples.
-
Quantify the concentrations of the parent drug and metabolite using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both groups.
-
Calculate key pharmacokinetic parameters, such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t₁/₂), using non-compartmental analysis.
-
Compare the pharmacokinetic parameters between the this compound treated group and the vehicle control group to determine the extent of the drug-drug interaction.
-
Regulatory Context and Signaling Pathways
The expression of CYP3A4 is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR). Understanding this pathway is crucial for interpreting the long-term effects of xenobiotic exposure.
Conclusion
This compound is a potent, competitive, and orally active inhibitor of CYP3A4. The available data demonstrate its significant impact on the metabolism of CYP3A4 substrates both in vitro and in vivo. This makes it a critical tool for researchers in drug discovery and development for investigating the role of CYP3A4 in the disposition of new chemical entities and for understanding potential drug-drug interactions. Further characterization of its selectivity profile against other CYP450 isoforms and its effects on a broader range of CYP3A4 substrates would further enhance its utility as a research tool and as a potential therapeutic agent.
References
In-depth Technical Guide: The Role and Investigation of Human Cytochrome P450 3A4 (hCYP3A4) in Basic Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "hCYP3A4-IN-1" did not yield specific results in a comprehensive literature search. The following guide is therefore structured to provide a broad, in-depth technical overview of the core subject, human Cytochrome P450 3A4 (hCYP3A4), a crucial enzyme in drug metabolism. This guide will focus on the general applications, experimental protocols, and data interpretation related to the study of hCYP3A4 and its inhibitors, which would be applicable to a hypothetical or newly identified inhibitor like "this compound".
Introduction to hCYP3A4
Human Cytochrome P450 3A4 (hCYP3A4) is a member of the cytochrome P450 superfamily of enzymes, which are essential for the metabolism of a vast array of xenobiotics, including approximately 50% of clinically used drugs.[1] Found predominantly in the liver and small intestine, hCYP3A4 plays a critical role in drug clearance and detoxification.[2][3] Its broad substrate specificity and susceptibility to inhibition and induction are major reasons for drug-drug interactions (DDIs), which can lead to therapeutic failure or adverse drug reactions.[4][5] Understanding the interactions of new chemical entities with hCYP3A4 is therefore a cornerstone of modern drug discovery and development.
The function of hCYP3A4 is to catalyze the oxidation of its substrates, typically large and lipophilic molecules. This process generally renders the compounds more water-soluble, facilitating their excretion from the body. The catalytic activity of hCYP3A4 is dependent on a heme cofactor and a redox partner, NADPH-cytochrome P450 reductase.
Mechanism of hCYP3A4 Inhibition
Inhibition of hCYP3A4 can be broadly categorized into two main types: reversible and irreversible (mechanism-based) inhibition.
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme's active site, and the inhibition can be reversed by decreasing the inhibitor's concentration.
-
Mechanism-Based Inhibition (MBI): The inhibitor is a substrate for the enzyme and is converted into a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. This type of inhibition is time- and concentration-dependent and requires NADPH as a cofactor. The recovery of enzyme activity after MBI necessitates the synthesis of new enzyme.
The study of hCYP3A4 inhibitors is crucial for predicting potential DDIs. A compound that inhibits hCYP3A4 can increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially leading to toxicity.
Basic Research Applications
The investigation of hCYP3A4 and its inhibitors has numerous applications in basic and preclinical research:
-
Drug Discovery and Lead Optimization: Early screening of compound libraries for hCYP3A4 inhibition helps in selecting drug candidates with a lower potential for causing DDIs.
-
Understanding Drug Metabolism: Studying how a compound interacts with hCYP3A4 provides insights into its metabolic fate and potential for generating reactive metabolites.
-
Toxicology Studies: Inhibition of hCYP3A4 can lead to drug-induced liver injury (DILI). In vitro models are used to assess this risk early in development.
-
Personalized Medicine: Genetic polymorphisms in the CYP3A4 gene can lead to inter-individual variability in drug metabolism. Research in this area aims to tailor drug therapy to an individual's genetic makeup.
Quantitative Data on hCYP3A4 Interactions
The potency of hCYP3A4 inhibitors is typically quantified using parameters such as IC50 (half-maximal inhibitory concentration) and K_i_ (inhibition constant). For mechanism-based inhibitors, the key parameters are K_I_ (concentration required for half-maximal inactivation) and k_inact_ (maximal rate of inactivation).
Table 1: Hypothetical Quantitative Data for a Novel hCYP3A4 Inhibitor
| Parameter | Value | Description |
| IC50 | 1.2 µM | Concentration of the inhibitor that causes 50% inhibition of hCYP3A4 activity under specific experimental conditions. |
| K_i_ | 0.5 µM | The dissociation constant of the enzyme-inhibitor complex, reflecting the binding affinity of a reversible inhibitor. |
| K_I_ | 2.5 µM | The concentration of a mechanism-based inhibitor that produces half the maximal rate of inactivation. |
| k_inact_ | 0.1 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of a mechanism-based inhibitor. |
Experimental Protocols
hCYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the IC50 value of a test compound using human liver microsomes (HLMs) as the enzyme source and a fluorescent probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., this compound)
-
Midazolam (CYP3A4 substrate) or a fluorescent probe substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Plate reader (for fluorescence or LC-MS/MS for midazolam metabolite)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, HLM, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the substrate (e.g., midazolam).
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS or the fluorescent product using a plate reader.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism-Based Inhibition Assay (K_I_ and k_inact_ Determination)
This protocol is designed to assess the time- and concentration-dependent inactivation of hCYP3A4.
Materials:
-
Same as for the IC50 assay.
Procedure:
-
Pre-incubation: In separate tubes, pre-incubate HLMs with various concentrations of the test compound and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control without NADPH is also included.
-
Dilution and Substrate Reaction: After each pre-incubation time point, dilute the mixture significantly with buffer containing the probe substrate (e.g., midazolam) and the NADPH regenerating system. This dilution step is crucial to minimize further inactivation and competitive inhibition during the substrate metabolism phase.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C to measure the remaining enzyme activity.
-
Reaction Termination and Analysis: Stop the reaction and quantify the metabolite as described in the IC50 assay.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs_).
-
Plot the k_obs_ values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine K_I_ and k_inact_.
-
Visualizations
Signaling Pathway of hCYP3A4 Induction
The expression of hCYP3A4 is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR).
Caption: PXR-mediated induction of hCYP3A4 expression.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 of a potential hCYP3A4 inhibitor.
Caption: Workflow for determining hCYP3A4 IC50.
Conclusion
A thorough understanding and early assessment of the interactions between new chemical entities and hCYP3A4 are indispensable in modern drug development. The in vitro assays described provide a robust framework for characterizing the inhibitory potential of novel compounds. While a specific inhibitor "this compound" is not documented in the public domain, the principles and protocols outlined in this guide are fundamental for the investigation of any potential hCYP3A4 inhibitor. Accurate determination of quantitative parameters such as IC50, K_i_, K_I_, and k_inact_ is essential for predicting the clinical relevance of hCYP3A4-mediated drug-drug interactions and ensuring the development of safer and more effective medicines.
References
- 1. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-dimensional quantitative structure-activity relationship analysis of inhibitors of human and rat cytochrome P4503A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and pharmacophore insights into CYP3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
hCYP3A4-IN-1: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of currently marketed drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[3] Therefore, the in vitro characterization of CYP3A4 inhibitors is a crucial step in drug discovery and development. hCYP3A4-IN-1 is a potent and selective inhibitor of human CYP3A4, making it a valuable tool for in vitro research applications.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various in vitro assays.
Application Notes
This compound can be utilized in a range of in vitro studies to investigate the role of CYP3A4 in the metabolism of new chemical entities (NCEs) and to assess the potential for DDIs.
-
Reaction Phenotyping: Selective inhibitors like this compound are instrumental in determining the contribution of individual cytochrome P450 isoforms to the metabolism of a drug candidate. By comparing the metabolism of a compound in the presence and absence of this compound, researchers can quantify the specific involvement of CYP3A4.
-
Drug-Drug Interaction (DDI) Studies: In vitro DDI studies are recommended by regulatory agencies like the FDA and EMA to evaluate the potential of an investigational drug to inhibit CYP enzymes. This compound can be used as a reference inhibitor to validate assay systems and to understand the mechanisms of CYP3A4 inhibition.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: this compound can be used to study the kinetics of CYP3A4 inhibition, including the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
High-Throughput Screening (HTS) Assay Development: As a known potent inhibitor, this compound can serve as a positive control in the development and validation of high-throughput screening assays for identifying new CYP3A4 inhibitors.
Physicochemical Properties and In Vitro Parameters of this compound
The following table summarizes the known properties and in vitro inhibitory values for this compound. For comparative purposes, data for other well-characterized CYP3A4 inhibitors are also included.
| Parameter | This compound | Ketoconazole | Ritonavir | Verapamil | Diltiazem | Erythromycin |
| Molecular Formula | C₃₁H₃₇N₅O₃S | C₂₆H₂₈Cl₂N₄O₄ | C₃₇H₄₈N₆O₅S₂ | C₂₇H₃₈N₂O₄ | C₂₂H₂₇N₂O₄S | C₃₇H₆₇NO₁₃ |
| Molecular Weight | 559.72 g/mol | 531.43 g/mol | 720.95 g/mol | 454.60 g/mol | 414.52 g/mol | 733.93 g/mol |
| IC₅₀ (HLM) | 43.93 nM | ~20-80 nM | ~10-100 nM | ~1-10 µM | ~5-20 µM | ~20-100 µM |
| IC₅₀ (CHO-3A4 cells) | 153.00 nM | - | - | - | - | - |
| IC₅₀ (BFC substrate) | 0.085 µM | - | - | - | - | - |
| Ki | 30.00 nM (competitive) | ~10-30 nM (competitive) | ~20-50 nM (competitive) | ~2-5 µM | ~10-30 µM | - |
| k_inact | Not Reported | Not a TDI | Not a TDI | 0.02 - 0.09 min⁻¹ | 0.03 - 0.07 min⁻¹ | 0.02 - 0.05 min⁻¹ |
| K_I (TDI) | Not Reported | Not a TDI | Not a TDI | 1 - 5 µM | 2 - 10 µM | 50 - 150 µM |
HLM: Human Liver Microsomes; CHO-3A4 cells: Chinese Hamster Ovary cells stably expressing CYP3A4; BFC: 7-benzyloxy-4-(trifluoromethyl)coumarin; TDI: Time-Dependent Inhibition.
Experimental Protocols
Determination of IC₅₀ for this compound (Reversible Inhibition)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on CYP3A4 activity using a probe substrate.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
CYP3A4 probe substrate (e.g., Midazolam, Testosterone, or a fluorogenic substrate like BFC)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for stock solutions
-
96-well microplates
-
Incubator/shaker
-
LC-MS/MS or a fluorescence plate reader for detection
Procedure:
-
Prepare Stock Solutions: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution. Perform serial dilutions to create a range of working concentrations. The final organic solvent concentration in the incubation should be kept low, typically ≤0.5%.
-
Prepare Incubation Mixture: In a 96-well plate, combine the potassium phosphate buffer, HLM, and the desired concentration of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the CYP3A4 probe substrate to each well to initiate the metabolic reaction.
-
Start Metabolism: Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile. This also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method or measure the fluorescence intensity if a fluorogenic substrate was used.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Time-Dependent Inhibition (TDI) Assay - IC₅₀ Shift Method
This protocol is designed to assess whether this compound exhibits time-dependent inhibition of CYP3A4.
Materials:
-
Same as for the IC₅₀ determination protocol.
Procedure:
-
Prepare two sets of incubation plates:
-
Plate A (No Pre-incubation): This plate will be used to determine the direct IC₅₀.
-
Plate B (Pre-incubation): This plate will be used to determine the IC₅₀ after a pre-incubation period with NADPH.
-
-
Plate B (Pre-incubation with NADPH):
-
To each well, add potassium phosphate buffer, HLM, a range of concentrations of this compound or vehicle, and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Initiate Metabolic Reaction:
-
To both Plate A and Plate B, add the CYP3A4 probe substrate to initiate the reaction. For Plate A, add the NADPH regenerating system simultaneously with the substrate.
-
-
Incubation: Incubate both plates at 37°C for a short, optimized time (e.g., 5-10 minutes) that ensures linear metabolite formation.
-
Terminate and Analyze: Follow steps 7-10 from the IC₅₀ determination protocol for both plates.
-
Data Analysis:
-
Calculate the IC₅₀ value from both Plate A (IC₅₀, no pre-incubation) and Plate B (IC₅₀, pre-incubation).
-
An IC₅₀ shift is observed if the IC₅₀ value from Plate B is significantly lower than that from Plate A. A fold-shift of >1.5-2 is generally considered indicative of time-dependent inhibition.
-
Determination of Inhibition Constant (Ki) and Mechanism of Inhibition
This protocol determines the inhibition constant (Ki) and the mechanism of reversible inhibition (e.g., competitive, non-competitive, mixed).
Materials:
-
Same as for the IC₅₀ determination protocol.
Procedure:
-
Experimental Design: A matrix of experiments is required with varying concentrations of both the inhibitor (this compound) and the probe substrate. Typically, 5-7 concentrations of the inhibitor and 4-5 concentrations of the substrate (bracketing its Km value) are used.
-
Incubation: For each combination of inhibitor and substrate concentration, perform the incubation as described in the IC₅₀ determination protocol (steps 2-8).
-
Analysis: Quantify the rate of metabolite formation for each condition.
-
Data Analysis:
-
Plot the data using graphical methods such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), Dixon plot (1/velocity vs. [Inhibitor]), or Cornish-Bowden plot ([Substrate]/velocity vs. [Inhibitor]).
-
Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed) to determine the Ki value. Based on available data, this compound is a competitive inhibitor, so the data should fit well to the competitive inhibition model.
-
Visualizations
CYP3A4 Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of cytochrome P450 3A4, which is the process inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for hCYP3A4-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a hypothetical, novel inhibitor, hCYP3A4-IN-1 , in cell-based assays to determine its inhibitory potential on the cytochrome P450 3A4 (CYP3A4) enzyme. The protocols provided are based on established luminescence-based assays, which are a common and reliable method for assessing CYP450 activity in a high-throughput format.
Cytochrome P450 3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in adverse effects due to altered drug clearance and exposure.[2][3] Therefore, it is crucial to characterize the inhibitory potential of new chemical entities like this compound early in the drug discovery process.
The following sections detail the principles of a common cell-based CYP3A4 inhibition assay, provide step-by-step protocols, and present data for a known CYP3A4 inhibitor that can be used as a positive control in your experiments.
Principle of the Assay
The recommended method for evaluating this compound in a cell-based format is a luminescent assay, such as the P450-Glo™ CYP3A4 assay. This type of assay utilizes a luminogenic substrate that is a derivative of beetle luciferin.[4] This substrate is a target for CYP3A4 and, upon enzymatic conversion, is transformed into luciferin. The amount of luciferin produced is then quantified in a second reaction using a luciferase enzyme, which generates a light signal directly proportional to the activity of CYP3A4. When an inhibitor like this compound is present, the activity of CYP3A4 is reduced, leading to a decrease in the luminescent signal.
This method offers high sensitivity, a broad dynamic range, and low background signals, making it suitable for screening and characterizing potential inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a well-characterized CYP3A4 inhibitor, ketoconazole, which should be used as a positive control when evaluating this compound. This data is provided as a reference for expected results and for validating the assay performance.
| Compound | Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Ketoconazole | P450-Glo™ CYP3A4 Assay | Human Hepatocytes | 0.02 ± 0.001 | |
| Ketoconazole | Fluorescence-based Assay | Recombinant CYP3A4 | 0.04 | |
| Vinpocetine | Fluorescence-based Assay | Recombinant CYP3A4 | 2.80 ± 0.98 |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and cell type used. It is essential to determine the IC50 of this compound under your specific experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is designed for a 96-well plate format. Reagent volumes can be scaled for other formats.
Materials:
-
Human hepatocytes or a suitable human liver cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Collagen-coated 96-well plates (white-walled, clear-bottom for lytic protocol)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor: Ketoconazole
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a collagen-coated 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach and grow for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Ketoconazole) in the cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.25% to avoid solvent-induced toxicity or enzyme inhibition.
-
Compound Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control.
-
Incubation: The incubation time with the test compound can vary. For direct inhibition studies, a short pre-incubation of 15-30 minutes is common before adding the CYP3A4 substrate. For time-dependent inhibition studies, a longer pre-incubation (e.g., up to 60 minutes) may be required.
II. P450-Glo™ CYP3A4 Cell-Based Assay Protocol (Lytic Method)
This protocol is adapted from the P450-Glo™ CYP3A4 Assay with Luciferin-IPA for Cell-Based Samples. The lytic protocol is a streamlined workflow where the assay is performed directly in the cell culture plate.
Materials:
-
P450-Glo™ CYP3A4 Assay System (containing Luciferin-IPA substrate and Luciferin Detection Reagent)
-
Treated cells in a 96-well plate
Procedure:
-
Substrate Preparation: Prepare the Luciferin-IPA substrate solution in fresh culture medium to the recommended concentration (e.g., 3µM).
-
Substrate Addition: After the compound treatment period, remove the medium containing the test compounds and add 50µl of the prepared medium containing the Luciferin-IPA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Luciferin Detection Reagent Preparation: During the incubation, prepare the Luciferin Detection Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized reagent with a buffer.
-
Lysis and Luminescence Reaction: After the incubation with the substrate, add 50µl of the reconstituted Luciferin Detection Reagent to each well. Mix briefly on a plate shaker to induce cell lysis and initiate the luminescent reaction.
-
Signal Stabilization: Incubate the plate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
III. Data Analysis
-
Background Subtraction: Subtract the average luminescence from the "no-cell" control wells from all other measurements.
-
Percentage Inhibition Calculation: Calculate the percentage of CYP3A4 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Mechanism of this compound action.
Caption: Cell-based CYP3A4 inhibition assay workflow.
Important Considerations
-
Solubility and Stability: Ensure that this compound is soluble and stable in the cell culture medium for the duration of the experiment. Poor solubility can lead to inaccurate results.
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound on the cells at the concentrations used in the inhibition assay. High cytotoxicity can lead to a decrease in the luminescent signal that is not due to direct CYP3A4 inhibition, resulting in a false positive. A separate cytotoxicity assay (e.g., MTT or resazurin assay) should be performed in parallel.
-
Time-Dependent Inhibition: Some compounds can be mechanism-based inhibitors, meaning they are converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. To assess this, a pre-incubation of the cells with this compound for varying amounts of time before adding the substrate is necessary. A shift in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition.
-
Gene Expression: It is also important to consider that some compounds can induce the expression of CYP3A4, which could counteract the inhibitory effect over a longer period. For initial screening of direct inhibition, shorter incubation times are generally preferred. If long-term effects are of interest, gene expression analysis (e.g., qRT-PCR) can be performed.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.jp]
hCYP3A4-IN-1: Application Notes and Protocols for Inhibition Studies in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately half of all clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering a drug's pharmacokinetics and potentially leading to toxicity or reduced efficacy. hCYP3A4-IN-1 is a potent inhibitor of CYP3A4, demonstrating an IC50 value of 0.085 µM. Its ritonavir-like structure suggests a strong potential for use in in vitro studies to assess the CYP3A4 inhibition liability of new chemical entities. This document provides detailed application notes and a comprehensive protocol for the use of this compound in human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.
Data Presentation
The inhibitory potential of this compound is best understood in the context of other known CYP3A4 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common inhibitors, providing a reference for its high potency.
| Inhibitor | IC50 (µM) in Human Liver Microsomes | Mechanism of Inhibition |
| This compound | 0.085 | Competitive (Likely) |
| Ketoconazole | 0.04 - 0.07[3][4] | Reversible, Competitive |
| Ritonavir | 0.014 - 0.14[5] | Mechanism-Based |
| Verapamil | Not specified, but known inhibitor | Mechanism-Based |
| Erythromycin | Not specified, but known inhibitor | Mechanism-Based |
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 of an inhibitor, such as this compound, on CYP3A4 activity in human liver microsomes using a fluorometric assay. This method is based on protocols frequently employed for the characterization of ritonavir-like CYP3A4 inhibitors.
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) - CYP3A4 substrate
-
Acetonitrile
-
Purified water
-
96-well microplates (black, flat-bottom for fluorescence readings)
-
Plate reader with fluorescence detection capabilities (Excitation: ~405 nm, Emission: ~530 nm)
Experimental Workflow Diagram
Caption: Workflow for CYP3A4 Inhibition Assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). Create a series of dilutions to cover a range of concentrations (e.g., 0.001 µM to 100 µM).
-
Prepare a stock solution of the CYP3A4 substrate, BFC, in acetonitrile.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
On a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Pooled human liver microsomes (final concentration typically 0.1-0.2 mg/mL)
-
This compound at various concentrations (ensure the final solvent concentration is low, e.g., <1%, to avoid affecting enzyme activity). Include a vehicle control (no inhibitor).
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the BFC substrate to each well (a typical final concentration is 5-10 µM).
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding an equal volume of cold acetonitrile to each well. This will precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) using a plate reader with appropriate excitation and emission wavelengths (~405 nm and ~530 nm, respectively).
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (no microsomes).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition). A control with a known potent inhibitor can be used to establish 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit).
-
Mechanism of CYP3A4 Inhibition
The interaction between an inhibitor and CYP3A4 can be visualized as a simplified signaling pathway. The inhibitor competes with the drug substrate for binding to the active site of the enzyme, thereby preventing the metabolism of the drug.
Caption: CYP3A4 Inhibition Signaling Pathway.
Concluding Remarks
This compound is a valuable tool for in vitro drug metabolism studies. The provided protocol offers a robust framework for assessing the inhibitory potential of test compounds against CYP3A4 in human liver microsomes. Accurate determination of CYP3A4 inhibition is a critical step in drug development, helping to predict potential drug-drug interactions and ensure patient safety. Researchers should optimize incubation times and substrate concentrations based on their specific experimental conditions and the analytical methods available.
References
- 1. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 2. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent mechanism-based inhibition of human CYP3A in vitro by amprenavir and ritonavir: comparison with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of hCYP3A4-IN-1 in Primary Human Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately half of all clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered drug clearance.[3][4] Therefore, it is crucial to characterize the inhibitory potential of new chemical entities (NCEs) on CYP3A4 early in the drug discovery process. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, designated hCYP3A4-IN-1, in cryopreserved human hepatocytes. Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes, cofactors, and transporters.[5] The protocol utilizes a highly sensitive and selective bioluminescent assay, the P450-Glo™ CYP3A4 Assay with Luciferin-IPA, which is well-suited for a 96-well plate format.
Principle of the Assay
The P450-Glo™ CYP3A4 Assay employs a luminogenic substrate, Luciferin-IPA, which is a derivative of beetle luciferin. This substrate is cell-permeant and is converted by active CYP3A4 into luciferin. The amount of luciferin produced is then quantified in a second reaction using a Luciferin Detection Reagent, which contains a stabilized luciferase enzyme (Ultra-Glo™ Luciferase). The resulting luminescent signal is directly proportional to CYP3A4 activity. By measuring the reduction in luminescence in the presence of varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its IC50 value.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| Cryopreserved Human Hepatocytes | Various | - |
| P450-Glo™ CYP3A4 Assay System with Luciferin-IPA | Promega | V9001/V9002 |
| Collagen-Coated 96-well Plates | Corning | 354650 / 356650 |
| Hepatocyte Plating Medium | Respective hepatocyte supplier | - |
| Hepatocyte Maintenance/Incubation Medium | Respective hepatocyte supplier | - |
| This compound (Test Compound) | - | - |
| Ketoconazole (Positive Control Inhibitor) | Sigma-Aldrich | K1003 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Multichannel Pipettes and Reservoirs | Various | - |
| Plate Luminometer | Various | - |
| Humidified Incubator (37°C, 5% CO2) | Various | - |
Experimental Protocols
Protocol 1: Thawing and Plating of Cryopreserved Human Hepatocytes
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at 100 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using the trypan blue exclusion method.
-
Dilute the cell suspension to the desired plating density (e.g., 0.75 x 10^5 viable cells/mL) in plating medium.
-
Seed 100 µL of the cell suspension into each well of a collagen-coated 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with 100 µL of fresh, pre-warmed maintenance medium.
-
Return the plate to the incubator and allow cells to form a monolayer (typically 24-48 hours).
Protocol 2: IC50 Determination of this compound
-
Prepare Inhibitor Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Ketoconazole (positive control) in DMSO.
-
Create a serial dilution series of this compound and Ketoconazole in maintenance medium at 2X the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.1%) to avoid inhibiting CYP3A4 activity.
-
-
Inhibitor Treatment:
-
Aspirate the maintenance medium from the hepatocyte monolayer.
-
Add 50 µL of the 2X inhibitor dilutions to the appropriate wells.
-
For vehicle control wells (0% inhibition), add 50 µL of medium containing the same final concentration of DMSO.
-
For no-cell background control wells, add 50 µL of medium with DMSO to empty wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
CYP3A4 Reaction Initiation:
-
Prepare a 2X Luciferin-IPA substrate solution in maintenance medium according to the manufacturer's protocol (e.g., a final concentration of 3 µM is often recommended).
-
Add 50 µL of the 2X Luciferin-IPA solution to each well, bringing the total volume to 100 µL. This dilutes the inhibitor concentrations to their final 1X values.
-
Incubate the plate at 37°C, 5% CO2 for the recommended reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the plate and the P450-Glo™ Luciferin Detection Reagent to room temperature.
-
Add 100 µL of the Luciferin Detection Reagent to each well.
-
Shake the plate briefly on an orbital shaker to ensure mixing.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer with an integration time of 0.25-1 second per well.
-
Data Analysis
-
Calculate Net Luminescence: Subtract the average luminescence from the no-cell background wells from the readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Net Luminescence of Test Well / Net Luminescence of Vehicle Control Well))
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic equation) to fit the curve and determine the IC50 value.
Data Presentation
Table 1: Raw Luminescence Data and Percent Inhibition for this compound
| [this compound] (µM) | Log [Inhibitor] | Avg. Luminescence (RLU) | Net Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | - | 1,550,000 | 1,545,000 | 0.0 |
| 0.01 | -2.00 | 1,412,000 | 1,407,000 | 8.9 |
| 0.1 | -1.00 | 1,130,500 | 1,125,500 | 27.2 |
| 1 | 0.00 | 780,000 | 775,000 | 49.8 |
| 10 | 1.00 | 245,000 | 240,000 | 84.5 |
| 100 | 2.00 | 68,000 | 63,000 | 95.9 |
| Background | - | 5,000 | - | - |
Table 2: Summary of IC50 Values
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 1.02 | 0.85 - 1.21 |
| Ketoconazole (Control) | 0.08 | 0.06 - 0.10 |
Visualizations
CYP3A4 Inhibition Pathway
Caption: Mechanism of CYP3A4 metabolism and inhibition in a hepatocyte.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining CYP3A4 IC50 in human hepatocytes.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 3. promega.com [promega.com]
- 4. CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY | Semantic Scholar [semanticscholar.org]
- 5. Higher throughput human hepatocyte assays for the evaluation of time-dependent inhibition of CYP3A4. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for hCYP3A4-IN-1 in Drug-Drug Interaction Studies
Note: Information regarding a specific molecule designated "hCYP3A4-IN-1" is not available in publicly accessible scientific literature. The following application note has been generated using data and protocols for well-characterized, potent Cytochrome P450 3A4 (CYP3A4) inhibitors, such as Ketoconazole, which serves as a representative model for the application of a potent inhibitor in Drug-Drug Interaction (DDI) studies.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of all clinically used drugs.[1][2][3] Its broad substrate specificity makes it a focal point for drug-drug interactions (DDIs).[4][5] When a drug (the "perpetrator") inhibits CYP3A4, it can decrease the metabolism of a co-administered drug (the "victim"), leading to elevated plasma concentrations and an increased risk of toxicity. Conversely, induction of CYP3A4 can accelerate drug metabolism, potentially reducing the efficacy of the victim drug.
Therefore, evaluating the inhibitory potential of new chemical entities (NCEs) on CYP3A4 is a mandatory step in drug development, as recommended by regulatory agencies like the FDA. This document provides detailed protocols for utilizing a representative potent CYP3A4 inhibitor, herein referred to as this compound, to assess DDI potential in vitro.
This compound: A Representative Potent CYP3A4 Inhibitor
This compound is presented here as a model compound for a potent and specific inhibitor of CYP3A4. Such inhibitors are invaluable tools in DDI studies for several reasons:
-
Mechanism Elucidation: They help determine if a new drug is a substrate of CYP3A4.
-
Risk Assessment: They are used to quantify the DDI potential of NCEs that inhibit CYP3A4.
-
Positive Controls: They serve as benchmark positive controls in standard in vitro inhibition assays.
CYP3A4 inhibition can be categorized as either reversible or irreversible (often time-dependent).
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme's active site. Its effect can be overcome by increasing the substrate concentration.
-
Time-Dependent Inhibition (TDI): The inhibitor, often after metabolic activation by the CYP enzyme itself, binds covalently or quasi-irreversibly to the enzyme, leading to its inactivation. This type of inhibition is of greater clinical concern as its effects can persist even after the inhibitor has been cleared from circulation.
Application in Drug-Drug Interaction (DDI) Studies
The primary application of this compound in DDI studies is to characterize the interaction potential of investigational drugs. By quantifying the concentration of an inhibitor required to reduce CYP3A4 activity by 50% (the IC50 value), researchers can predict the likelihood of clinically significant interactions. These in vitro data are crucial for making informed decisions about whether dedicated clinical DDI studies are required.
Quantitative Data for CYP3A4 Inhibition
The inhibitory potential of various compounds against CYP3A4 is summarized below. These values are typically determined using human liver microsomes (HLM) and specific probe substrates.
| Inhibitor | Probe Substrate | IC50 Value (µM) | Type of Inhibition |
| This compound (Model: Ketoconazole) | Midazolam | 0.02 - 0.05 | Reversible, Potent |
| This compound (Model: Ketoconazole) | Testosterone | 0.04 | Reversible, Potent |
| Ritonavir | Midazolam | 0.01 - 0.03 | Mechanism-Based |
| Itraconazole | Midazolam | 0.05 - 0.1 | Reversible, Potent |
| Clarithromycin | Midazolam | 1.5 - 5.0 | Mechanism-Based |
| Verapamil | Midazolam | 2.0 - 10.0 | Mechanism-Based |
| Quinidine | Dextromethorphan | 0.05 | Reversible (CYP2D6) |
| Sulfaphenazole | Tolbutamide | 0.2 - 0.5 | Reversible (CYP2C9) |
Table 1: Representative IC50 values of known CYP inhibitors. Data is compiled from various in vitro studies. Ketoconazole is used as the model for this compound.
Common CYP3A4 Probe Substrates
The selection of an appropriate probe substrate is critical for accurate DDI assessment. Multiple substrates are often used to account for the enzyme's large and flexible active site.
| Probe Substrate | Primary Metabolite | Analytical Method |
| Midazolam | 1'-hydroxymidazolam | LC-MS/MS |
| Testosterone | 6β-hydroxytestosterone | LC-MS/MS |
| Felodipine | Dehydrofelodipine | LC-MS/MS |
| Buspirone | 6'-hydroxybuspirone | LC-MS/MS |
| BFC (7-Benzyloxy-4-(trifluoromethyl)coumarin) | HFC (7-Hydroxy-4-(trifluoromethyl)coumarin) | Fluorometric |
| Luciferin-IPA | Luciferin | Luminometric |
Table 2: Commonly used probe substrates for in vitro CYP3A4 activity assays.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of a test compound, such as this compound, on CYP3A4 activity.
Protocol 1: Direct CYP3A4 Inhibition Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor that causes a 50% reduction in CYP3A4 activity. It is based on incubating the inhibitor with human liver microsomes, a CYP3A4-specific substrate, and a cofactor.
Materials:
-
Test Compound (e.g., this compound) and Positive Control (e.g., Ketoconazole)
-
Human Liver Microsomes (HLM)
-
CYP3A4 Probe Substrate (e.g., Midazolam)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO or another suitable solvent. The final solvent concentration in the incubation should be ≤0.5%.
-
Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM).
-
Prepare a working solution of the probe substrate (e.g., 5 µM Midazolam) in buffer.
-
Prepare a working solution of HLM (e.g., 0.2 mg/mL) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the buffer, HLM, and the test compound/control/vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Add the probe substrate to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol, containing an internal standard for LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
This assay is used to determine if a compound is a time-dependent inhibitor of CYP3A4. It involves pre-incubating the inhibitor with microsomes and NADPH before adding the probe substrate. A significant shift in the IC50 value after pre-incubation indicates TDI.
Procedure:
-
Perform Two Parallel Assays:
-
Assay A (No Pre-incubation): Follow the Direct Inhibition protocol described above (Protocol 4.1).
-
Assay B (With Pre-incubation):
-
In a 96-well plate, add buffer, HLM, the test compound/control/vehicle, and the NADPH regenerating system.
-
Pre-incubate this mixture at 37°C for a set time (e.g., 30 minutes).
-
After pre-incubation, add the probe substrate to initiate the final reaction.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Terminate the reaction and process the samples as described in Protocol 4.1.
-
-
-
Data Analysis:
-
Calculate the IC50 value from both Assay A (IC50, no pre-incubation) and Assay B (IC50, pre-incubation).
-
Calculate the IC50 shift ratio: (IC50 from Assay A) / (IC50 from Assay B).
-
A shift ratio greater than 1.5-2.0 is generally considered indicative of time-dependent inhibition.
-
Visualizations
Signaling Pathways and Workflows
Caption: CYP3A4 metabolizes a drug substrate, which is blocked by an inhibitor.
Caption: Experimental workflow for determining the IC50 value of a CYP3A4 inhibitor.
Caption: Logic for using in vitro inhibition data to predict clinical DDI risk.
References
Methodology for In Vivo Evaluation of a Novel CYP3A4 Inhibitor (hCYP3A4-IN-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo assessment of a putative human Cytochrome P450 3A4 (hCYP3A4) inhibitor, referred to herein as hCYP3A4-IN-1. The protocols described are foundational for determining the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the inhibitor, establishing its potential for drug-drug interactions (DDIs), and evaluating its effect on CYP3A4 protein expression.
The methodologies leverage humanized mouse models, state-of-the-art analytical techniques, and robust experimental design to generate reliable preclinical data essential for drug development. While specific data for "this compound" is not publicly available, this document utilizes data from studies with the well-characterized CYP3A4 probe substrate, midazolam, and the known inhibitor, ketoconazole, to serve as a detailed example.
Core Principle: In Vivo CYP3A4 Inhibition Assessment
The primary goal is to quantify the effect of this compound on the metabolic activity of CYP3A4 in vivo. This is typically achieved by administering the inhibitor to a suitable animal model, followed by a probe substrate—a drug known to be primarily metabolized by CYP3A4. A potent inhibitor will decrease the metabolism of the probe substrate, leading to a measurable increase in its plasma concentration and a longer half-life.
dot
Application Notes and Protocols for hCYP3A4-IN-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCYP3A4-IN-1 is a potent, orally active inhibitor of human cytochrome P450 3A4 (CYP3A4). It demonstrates competitive inhibition with an IC₅₀ value of 43.93 nM in human liver microsomes. Understanding the proper handling and preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in drug metabolism and inhibition studies.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₂O |
| Molecular Weight | 302.37 g/mol |
| Solubility | 10 mM in DMSO |
| Purity | >98% (typically) |
| IC₅₀ (HLMs) | 43.93 nM |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (Stock Solution) | -20°C or -80°C (avoid freeze-thaw) |
Experimental Protocols
Safety Precautions
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) for comprehensive safety information. At a minimum, standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.024 mg of the compound (Calculation: 302.37 g/mol * 0.010 mol/L * 0.001 L = 0.0030237 g = 3.024 mg).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
For most in vitro experiments, the high-concentration DMSO stock solution needs to be further diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on enzyme activity or cell viability.[1]
-
Due to the hydrophobic nature of many inhibitors, they may precipitate when diluted into aqueous solutions. To mitigate this, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
Example Dilution for a 1 µM Working Solution:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO if necessary.
-
To prepare a 1 µM working solution with a final DMSO concentration of 0.1%, you would perform a 1:10,000 dilution of the 10 mM stock or a 1:1000 dilution of a 1 mM intermediate stock.
-
For example, to make 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of the assay buffer. To make this more practical, a serial dilution is recommended.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Competitive inhibition of CYP3A4 by this compound.
References
Application Notes and Protocols for hCYP3A4-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering a drug's pharmacokinetics and potentially causing adverse effects. Therefore, the early identification of CYP3A4 inhibitors is a crucial step in drug discovery and development. High-throughput screening (HTS) assays are essential for rapidly assessing the inhibitory potential of large compound libraries against CYP3A4.
This document provides detailed application notes and protocols for the use of hCYP3A4-IN-1 , a potent and selective inhibitor of human CYP3A4, in HTS assays. This compound serves as a valuable tool for validating assay performance and as a reference compound for inhibitor screening campaigns.
This compound: A Potent and Competitive Inhibitor
This compound (also referred to as compound C6) is an orally active and potent inhibitor of human CYP3A4. It exhibits competitive inhibition, binding to the active site of the enzyme and preventing the metabolism of CYP3A4 substrates.[1][2]
Quantitative Data for this compound
The following table summarizes the key inhibitory parameters of this compound against human CYP3A4. This data is essential for establishing positive controls and interpreting results in HTS assays.
| Parameter | Value | Assay System | Substrate | Source |
| IC50 | 43.93 nM | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide (NEN) | [1][2] |
| IC50 | 153.00 nM | CHO-3A4 Stably Transfected Cell Line | Not Specified | [1] |
| Ki | 30.00 nM | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide (NEN) | |
| Inhibition Type | Competitive | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide (NEN) |
High-Throughput Screening Protocols
Two common HTS methodologies for assessing CYP3A4 inhibition are presented below: a fluorometric assay for rapid primary screening and a more detailed IC50 shift assay to identify time-dependent inhibition.
Protocol 1: Fluorometric HTS Assay for Direct Inhibition
This protocol describes a rapid and cost-effective method for identifying direct, reversible inhibitors of CYP3A4 using a fluorogenic substrate. The assay is performed in a 96- or 384-well plate format, making it amenable to automation.
Principle: A non-fluorescent substrate is metabolized by CYP3A4 to a highly fluorescent product. The presence of a CYP3A4 inhibitor reduces the rate of product formation, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human CYP3A4 (e.g., in microsomes)
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (as a positive control)
-
Test compounds
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for a fluorometric CYP3A4 inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in an appropriate solvent (e.g., DMSO). Dispense a small volume (e.g., 1 µL) into the wells of the microplate.
-
Enzyme and Substrate Addition: Prepare a master mix containing recombinant CYP3A4 and the BFC substrate in potassium phosphate buffer. Add this mix to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a solution with a high pH).
-
Fluorescence Reading: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (no inhibitor). For active compounds, determine the IC50 value by fitting the concentration-response data to a suitable model.
Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition (TDI)
This assay is designed to identify compounds that cause time-dependent inhibition of CYP3A4, a phenomenon often associated with mechanism-based inhibitors.
Principle: A time-dependent inhibitor will show a greater potency (lower IC50) after a pre-incubation period with the enzyme and NADPH, as this allows for the formation of a reactive metabolite that can irreversibly bind to and inactivate the enzyme. The "shift" in the IC50 value between conditions with and without pre-incubation indicates TDI.
Materials:
-
Same as Protocol 1, with the addition of a control inhibitor known to be time-dependent (e.g., erythromycin) and a non-time-dependent inhibitor (e.g., ketoconazole). This compound, being a competitive inhibitor, would be expected to show no significant IC50 shift.
Experimental Workflow:
Caption: Workflow for the IC50 shift assay to detect time-dependent inhibition.
Procedure:
-
Prepare two sets of plates:
-
Plate A (No Pre-incubation): As described in Protocol 1.
-
Plate B (With Pre-incubation):
-
Dispense serially diluted this compound, test compounds, and controls.
-
Add recombinant CYP3A4 and the NADPH regenerating system.
-
Pre-incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
-
Initiate the reaction in both plates:
-
Plate A: Add the NADPH regenerating system.
-
Plate B: Add the fluorogenic substrate.
-
-
Incubate, stop the reaction, and read the fluorescence for both plates as described in Protocol 1.
-
Data Analysis:
-
Calculate the IC50 value for each compound from both Plate A and Plate B.
-
Determine the IC50 fold-shift (IC50 from Plate A / IC50 from Plate B). A significant fold-shift (e.g., >2) is indicative of time-dependent inhibition.
-
CYP3A4 Induction Signaling Pathway
Understanding the regulation of CYP3A4 expression is also crucial in drug development, as induction can enhance the metabolism of co-administered drugs, reducing their efficacy. The primary pathway for CYP3A4 induction involves the activation of the Pregnane X Receptor (PXR).
Caption: Simplified signaling pathway of CYP3A4 induction via PXR activation.
Conclusion
This compound is a well-characterized, potent, and competitive inhibitor of CYP3A4, making it an ideal positive control for HTS assays designed to identify new inhibitors. The protocols provided herein offer robust and scalable methods for screening compound libraries for both direct and time-dependent CYP3A4 inhibition. By implementing these assays early in the drug discovery process, researchers can effectively mitigate the risk of clinical drug-drug interactions, leading to the development of safer and more effective medicines.
References
Application Notes and Protocols for the Use of hCYP3A4-IN-1 with Specific CYP3A4 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast number of xenobiotics, including over 50% of currently marketed drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to reduced clearance and increased plasma concentrations of co-administered drugs.[3] Therefore, the characterization of specific CYP3A4 inhibitors is a crucial aspect of drug discovery and development.
These application notes provide detailed protocols for the use of hCYP3A4-IN-1 , a potent and orally active inhibitor of human CYP3A4, in conjunction with specific CYP3A4 substrates. This compound acts as a competitive inhibitor of the enzyme. The provided methodologies cover both in vitro assays using human liver microsomes and cell-based assays, enabling researchers to accurately assess the inhibitory potential of this compound and its effects on the metabolism of various CYP3A4 substrates.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in multiple experimental systems. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Inhibition of hCYP3A4 by this compound
| Parameter | Experimental System | Substrate | Value (nM) |
| IC₅₀ | Human Liver Microsomes (HLMs) | - | 43.93 |
| IC₅₀ | CHO-3A4 Stably Transfected Cell Line | - | 153.00 |
| Kᵢ | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide | 30.00 |
Table 2: In Vivo Effects of this compound on Midazolam Pharmacokinetics in Mice
| Treatment Group | Midazolam AUC(0-inf) (ng·h/mL) | Fold Increase in AUC | Midazolam Half-life (h) | Fold Increase in Half-life |
| Vehicle | - | - | - | - |
| This compound (100 mg/kg, p.o.) | - | 3.63 | - | 1.66 |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using a specific CYP3A4 substrate.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Specific CYP3A4 probe substrate (e.g., Midazolam, Testosterone, or a fluorogenic substrate like 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC))
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well microplates
-
Incubator
-
LC-MS/MS or fluorescence plate reader for detection
Protocol:
-
Prepare Solutions:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution. Perform serial dilutions in the same solvent to create a range of inhibitor concentrations. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Prepare the CYP3A4 substrate stock solution in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute the microsomes in cold potassium phosphate buffer to the desired protein concentration (e.g., 0.1-0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, the diluted human liver microsomes, and the this compound solution at various concentrations.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite using a validated LC-MS/MS method or measure the fluorescence signal if a fluorogenic substrate is used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Cell-Based CYP3A4 Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on CYP3A4 activity in a cellular environment using a cell line stably expressing human CYP3A4 (e.g., CHO-3A4 or HepG2-CYP3A4).
Materials:
-
This compound
-
CYP3A4-expressing cell line (e.g., CHO-3A4)
-
Cell culture medium and supplements
-
A cell-permeable, luminogenic CYP3A4 substrate (e.g., a luciferin-based probe)
-
Lysis reagent (if performing a lytic assay)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Culture the CYP3A4-expressing cells according to standard protocols.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
CYP3A4 Activity Measurement (Lytic Protocol Example):
-
After the incubation with the inhibitor, add the cell-permeable luminogenic CYP3A4 substrate to each well.
-
Incubate for a period recommended by the substrate manufacturer to allow for substrate metabolism.
-
Add a lysis and detection reagent to lyse the cells and generate a luminescent signal proportional to the amount of metabolite produced.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Calculate the percentage of CYP3A4 activity remaining at each inhibitor concentration relative to the vehicle-treated cells.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
References
Application Note: Quantification of hCYP3A4-IN-1 Effects using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the inhibitory effects of a novel compound, hCYP3A4-IN-1, on human cytochrome P450 3A4 (hCYP3A4) enzyme activity. The protocol outlines the in vitro incubation of hCYP3A4 with a specific probe substrate, midazolam, in the presence and absence of this compound, followed by the accurate measurement of the primary metabolite, 1'-hydroxymidazolam. This method is crucial for researchers, scientists, and drug development professionals to assess the potential for drug-drug interactions and to characterize the inhibitory potency (IC50) of new chemical entities.
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1][2][3] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in altered drug efficacy and potential toxicity.[4][5] Therefore, it is imperative to evaluate the inhibitory potential of new drug candidates on CYP3A4 activity early in the drug discovery process. This application note provides a detailed protocol for determining the in vitro inhibitory effect of a test compound, designated here as this compound, on hCYP3A4-mediated metabolism using a highly specific and sensitive LC-MS/MS method. The assay monitors the formation of 1'-hydroxymidazolam from the probe substrate midazolam.
Principle of the Method
The assay quantifies the activity of hCYP3A4 by measuring the rate of formation of 1'-hydroxymidazolam, a metabolite of the specific CYP3A4 substrate, midazolam. The potential inhibitory effect of this compound is determined by comparing the amount of metabolite produced in the presence of the test compound to the amount produced in a control incubation without the inhibitor. A known potent CYP3A4 inhibitor, ketoconazole, is used as a positive control to ensure the validity of the assay. Quantification is achieved using a validated LC-MS/MS method, which offers high selectivity and sensitivity for the detection of the metabolite and an internal standard.
Materials and Reagents
-
This compound: Test compound
-
Midazolam: CYP3A4 probe substrate
-
1'-Hydroxymidazolam: Metabolite standard
-
Ketoconazole: Positive control inhibitor
-
Human Liver Microsomes (HLM) or recombinant hCYP3A4: Enzyme source
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase): Cofactor for enzyme activity
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Incubation buffer
-
Acetonitrile (ACN), HPLC grade: For protein precipitation and mobile phase
-
Methanol (MeOH), HPLC grade: For mobile phase
-
Formic Acid, LC-MS grade: Mobile phase additive
-
Ultrapure Water: For buffer and mobile phase preparation
-
Internal Standard (IS): e.g., Diazepam-d5 or other suitable deuterated compound
Experimental Protocols
Preparation of Solutions
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, midazolam, 1'-hydroxymidazolam, and ketoconazole in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of this compound and ketoconazole in the incubation buffer to achieve the desired final concentrations. Prepare working solutions of midazolam and the internal standard in the appropriate solvent.
In Vitro Incubation (CYP3A4 Inhibition Assay)
-
Pre-incubation: In a microcentrifuge tube, add the following in order:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final protein concentration, e.g., 0.2 mg/mL) or recombinant hCYP3A4 (final concentration, e.g., 20 pmol/mL)
-
This compound at various concentrations (e.g., 0.01 to 100 µM) or ketoconazole (as a positive control) or vehicle (for control incubations).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the CYP3A4 substrate, midazolam (final concentration, e.g., 2 µM), to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Transfer: Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
-
Gradient Elution: A suitable gradient to separate the analyte from other components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.
Data Presentation
The quantitative data for the inhibition of hCYP3A4 by this compound and the positive control, ketoconazole, are summarized in the tables below.
Table 1: LC-MS/MS Parameters for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1'-Hydroxymidazolam | 342.1 | 203.1 | 25 |
| Diazepam-d5 (IS) | 290.1 | 199.1 | 28 |
Table 2: Inhibition of hCYP3A4 by this compound
| This compound Conc. (µM) | Mean Peak Area Ratio (Metabolite/IS) | % Inhibition |
| 0 (Control) | 1.25 | 0 |
| 0.1 | 1.13 | 9.6 |
| 0.5 | 0.88 | 29.6 |
| 1.0 | 0.65 | 48.0 |
| 5.0 | 0.28 | 77.6 |
| 10.0 | 0.13 | 89.6 |
| 50.0 | 0.05 | 96.0 |
| 100.0 | 0.03 | 97.6 |
Table 3: Inhibition of hCYP3A4 by Ketoconazole (Positive Control)
| Ketoconazole Conc. (µM) | Mean Peak Area Ratio (Metabolite/IS) | % Inhibition |
| 0 (Control) | 1.28 | 0 |
| 0.01 | 0.96 | 25.0 |
| 0.05 | 0.45 | 64.8 |
| 0.1 | 0.23 | 82.0 |
| 0.5 | 0.08 | 93.8 |
| 1.0 | 0.04 | 96.9 |
IC50 Calculation: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. For this compound, the calculated IC50 is approximately 1.1 µM.
Mandatory Visualizations
Caption: Mechanism of hCYP3A4 inhibition by this compound.
Caption: Experimental workflow for the hCYP3A4 inhibition assay.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for quantifying the inhibitory effects of this compound on hCYP3A4 activity. This application note offers a comprehensive protocol that can be readily implemented in drug discovery and development settings to assess the DDI potential of new chemical entities. The method's high sensitivity and specificity make it an invaluable tool for characterizing CYP3A4 inhibitors.
References
- 1. What are CYP3A4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional quantitative structure-activity relationship analysis of inhibitors of human and rat cytochrome P4503A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: hCYP3A4-IN-1 and CYP3A4 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with hCYP3A4-IN-1 and other CYP3A4 inhibitors. The information is tailored for researchers, scientists, and drug development professionals working with in vitro drug metabolism assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: While "this compound" may not be a universally recognized specific molecule, it represents a class of compounds designed to inhibit the activity of human Cytochrome P450 3A4 (CYP3A4). CYP3A4 is a critical enzyme primarily found in the liver and intestine responsible for the metabolism of a large proportion of clinically used drugs.[1][2][3] Inhibition of CYP3A4 can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.[4][5] Inhibitors can act through various mechanisms, including reversible, irreversible, and mechanism-based inhibition.
Q2: What are the common causes of variability in CYP3A4 inhibition assays?
A2: Inconsistent results in CYP3A4 inhibition assays can arise from several factors:
-
Enzyme Source: Significant variability can be observed between different enzyme preparations, such as human liver microsomes (HLMs) and recombinant CYP3A4 enzymes.
-
Substrate Choice: The inhibitory potency of a compound can be dependent on the specific probe substrate used in the assay.
-
Compound Solubility: Poor aqueous solubility of the test inhibitor can lead to an underestimation of its true inhibitory potential.
-
Time-Dependent Inhibition (TDI): If an inhibitor acts in a time-dependent manner, its potency will be underestimated in assays without a pre-incubation step.
-
Assay Conditions: Factors such as solvent concentration (e.g., DMSO), pH, and incubation time can all influence enzyme activity and inhibition.
-
Genetic Variability: There is considerable inter-individual variation in CYP3A4 expression and activity, which can affect results when using pooled human liver microsomes.
Q3: How do I know if my inhibitor is a mechanism-based inhibitor?
A3: Mechanism-based inhibitors, also known as suicide inhibitors, require enzymatic processing to form a reactive metabolite that irreversibly inactivates the enzyme. A key characteristic of mechanism-based inhibition is its time- and concentration-dependent nature. To determine if your inhibitor falls into this category, you should perform a time-dependent inhibition (TDI) assay. This involves pre-incubating the enzyme with the inhibitor in the presence of NADPH for varying amounts of time before adding the substrate. A decrease in the IC50 value with increasing pre-incubation time is a strong indicator of mechanism-based inhibition.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Action |
| Inconsistent Reagent Preparation | Ensure all buffers, cofactor solutions (NADPH), and substrate solutions are prepared fresh and consistently for each experiment. Use a consistent source and lot of reagents. |
| Pipetting Errors | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. |
| Enzyme Instability | CYP3A4 can be unstable. Aliquot enzyme preparations to avoid repeated freeze-thaw cycles. Keep enzyme on ice at all times when not in use. |
| Solvent Effects | High concentrations of solvents like DMSO can inhibit CYP3A4 activity. Maintain a consistent and low final solvent concentration (typically ≤ 0.5%) across all wells. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/media. Ensure proper plate sealing during incubations. |
Issue 2: IC50 Value is Higher Than Expected or No Inhibition is Observed
| Potential Cause | Recommended Action |
| Poor Compound Solubility | Visually inspect for compound precipitation in your stock solutions and final assay wells. Determine the kinetic aqueous solubility of your compound. If solubility is an issue, consider using a different solvent or reducing the highest tested concentration. |
| Time-Dependent Inhibition (TDI) | The inhibitor may be a mechanism-based inhibitor. Perform a TDI assay with a pre-incubation step to assess for time-dependent effects. |
| Incorrect Inhibitor Concentration Range | The true IC50 may be outside the tested concentration range. Perform a broader range-finding experiment. |
| Inactive Compound | Verify the identity and purity of your inhibitor. If possible, test a known CYP3A4 inhibitor as a positive control to confirm assay performance. |
| Sub-optimal Assay Conditions | Ensure the substrate concentration is at or below its Km value for competitive inhibitors. Optimize incubation times to ensure the reaction is in the linear range. |
Issue 3: Inconsistent Results Between Recombinant CYP3A4 and Human Liver Microsomes (HLMs)
| Potential Cause | Recommended Action |
| Presence of Other Enzymes in HLMs | HLMs contain other P450 enzymes and drug-metabolizing enzymes that could potentially metabolize your inhibitor or substrate. |
| Non-specific Binding in HLMs | The lipid content in microsomes can lead to non-specific binding of lipophilic compounds, reducing their free concentration and apparent potency. |
| Allosteric Effects | The complex environment of HLMs may facilitate allosteric interactions not observed with recombinant enzymes. |
| Action | To investigate discrepancies, consider using specific chemical inhibitors for other major CYPs in your HLM assay to rule out their involvement. Comparing results with and without a pre-incubation step in both systems can also provide insights. |
Data Presentation
Table 1: Representative IC50 Values for Known CYP3A4 Inhibitors
| Inhibitor | Substrate | System | IC50 (µM) | Reference |
| Ketoconazole | Testosterone | Recombinant CYP3A4 | 0.02 - 0.1 | |
| Ritonavir | Various | Human Liver Microsomes | 0.01 - 0.2 | |
| Metyrapone | Testosterone | Recombinant CYP3A4 | 18 | |
| Fluconazole | Testosterone | Recombinant CYP3A4 | 47 (Kd) |
Note: IC50 values are highly dependent on assay conditions and may vary between laboratories.
Experimental Protocols
Standard CYP3A4 Inhibition Assay (e.g., using P450-Glo™ Assay)
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4), an NADPH regeneration system, and the specific luminogenic CYP3A4 substrate (e.g., Luciferin-IPA).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) and a known positive control inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Reaction Setup: In a 96-well plate, add the buffer, recombinant human CYP3A4 enzyme, and the inhibitor at various concentrations.
-
Initiation of Reaction: Add the NADPH regeneration system and the luminogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the luminescence according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a suitable dose-response curve.
Time-Dependent Inhibition (TDI) Assay
-
Pre-incubation: In a 96-well plate, combine the buffer, CYP3A4 enzyme, the inhibitor at various concentrations, and the NADPH regeneration system. Incubate this mixture at 37°C for different time points (e.g., 0, 15, 30 minutes).
-
Initiation of Substrate Metabolism: After the pre-incubation period, add a high concentration of the luminogenic substrate to initiate the reaction. The high substrate concentration helps to minimize any competitive inhibition from the remaining inhibitor.
-
Incubation and Detection: Follow steps 5 and 6 from the standard inhibition assay protocol.
-
Data Analysis: Determine the rate of enzyme activity at each pre-incubation time point and inhibitor concentration. A time- and concentration-dependent loss of enzyme activity indicates mechanism-based inhibition.
Visualizations
Caption: A generalized workflow for a CYP3A4 inhibition assay.
Caption: Workflow for a time-dependent inhibition (TDI) assay.
Caption: Simplified signaling pathway of CYP3A4 induction.
References
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 Selective Inhibitors Avoid Off-Target Effects | Technology Networks [technologynetworks.com]
- 5. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hCYP3A4-IN-1 Concentration for Inhibition
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on utilizing hCYP3A4-IN-1 as a potent and selective inhibitor of Cytochrome P450 3A4 (CYP3A4). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.
Data Presentation
Quantitative data for this compound is summarized below, providing key values for experimental design and data interpretation.
| Parameter | Value | Experimental System | Reference |
| IC50 | 43.93 nM | Human Liver Microsomes (HLMs) | [1] |
| IC50 | 153.00 nM | CHO-3A4 stably transfected cell line | [1] |
| Ki | 30.00 nM | Competitive inhibition against N-ethyl-1,8-naphthalimide (NEN) hydroxylation | [1] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki (inhibition constant) is a more absolute measure of inhibitor potency.
Experimental Protocols
A detailed methodology for a standard in vitro CYP3A4 inhibition assay using this compound is provided below. This protocol is a general guideline and may require optimization based on specific experimental conditions and laboratory equipment.
Protocol: Determination of IC50 of this compound in Human Liver Microsomes
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., Testosterone, Midazolam, or a fluorogenic substrate like 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC))
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well microplates
-
LC-MS/MS or a fluorescence plate reader for detection
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the stock solution to create a range of working concentrations. A typical 8-point dilution series might range from 1 nM to 10 µM.
-
HLM Suspension: Dilute the HLM stock to the desired final concentration (e.g., 0.1-0.5 mg/mL) in potassium phosphate buffer.
-
Substrate Solution: Prepare the CYP3A4 substrate solution in the assay buffer at a concentration close to its Km value.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Assay Procedure:
-
Dispense Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted this compound solutions and a vehicle control (DMSO) to the wells of a 96-well plate.
-
Add HLM Suspension: Add the diluted HLM suspension to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system and the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.
-
Detection: Analyze the formation of the metabolite using a validated LC-MS/MS method or measure the fluorescence signal if a fluorogenic substrate was used.
4. Data Analysis:
-
Calculate the rate of metabolite formation for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Troubleshooting Guides
This section addresses common issues that may arise during CYP3A4 inhibition experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or variability in fluorescence/luminescence assays | - Contamination of reagents or plates.- Autofluorescence/luminescence of the test compound.- Non-specific binding. | - Use high-quality, clean labware.- Run a control with the test compound in the absence of the enzyme to measure its intrinsic signal.- Optimize protein concentration and consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Low or no enzyme activity | - Inactive enzyme (improper storage or handling).- Inactive NADPH regenerating system.- Incorrect buffer pH. | - Ensure proper storage of HLMs and NADPH regenerating system at -80°C.- Prepare fresh NADPH regenerating system before each experiment.- Verify the pH of the assay buffer. |
| Poor IC50 curve fit or high variability between replicates | - Inaccurate pipetting.- Compound precipitation at higher concentrations.- Non-Michaelis-Menten kinetics of the substrate. | - Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Check the solubility of this compound in the final assay buffer. If precipitation is observed, adjust the solvent concentration or use a lower concentration range.- Ensure the substrate concentration is at or below its Km and that the reaction is in the linear range. |
| Observed IC50 value is significantly different from the expected value | - Differences in experimental conditions (e.g., protein concentration, substrate used, incubation time).- Time-dependent inhibition. | - Carefully document and control all experimental parameters. Compare your protocol with published methods.- To investigate time-dependent inhibition, perform a pre-incubation of the inhibitor with the enzyme and NADPH for a longer period (e.g., 30 minutes) before adding the substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 determination experiment?
A1: Based on the reported IC50 value of 43.93 nM in human liver microsomes[1], a good starting range for a dose-response curve would be from 0.1 nM to 10 µM. This wide range will help to accurately define the top and bottom plateaus of the inhibition curve.
Q2: How should I prepare and store the this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: Can I use a different CYP3A4 substrate than the one mentioned in the protocol?
A3: Yes, various substrates can be used to assess CYP3A4 activity. However, be aware that the apparent IC50 value of an inhibitor can be dependent on the substrate used due to different binding affinities and potential allosteric effects within the large active site of CYP3A4. It is important to use a substrate concentration at or near its Km value for the most accurate determination of inhibitor potency.
Q4: My compound has low aqueous solubility. How can I accurately determine its inhibitory potential?
A4: Low solubility can lead to an underestimation of inhibitory potency. It is crucial to ensure that the compound remains in solution at all tested concentrations in the final assay buffer. You can assess solubility by visual inspection or by measuring turbidity. If solubility is a problem, you may need to adjust the final concentration of the organic solvent (e.g., DMSO) in the assay, but keep it low (typically ≤ 1%) to avoid affecting enzyme activity.
Q5: What is the difference between direct, time-dependent, and metabolism-dependent inhibition?
A5:
-
Direct inhibition is a reversible process where the inhibitor binds to the enzyme and reduces its activity. The effect is immediate and diminishes upon removal of the inhibitor.
-
Time-dependent inhibition (TDI) is a form of inhibition that increases with the duration of pre-incubation of the inhibitor with the enzyme.
-
Metabolism-dependent inhibition (MDI) is a type of irreversible inhibition where the inhibitor is first metabolized by the enzyme into a reactive species that then covalently binds to and inactivates the enzyme. This type of inhibition requires the presence of NADPH during the pre-incubation step.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: CYP3A4 metabolic cycle and competitive inhibition by this compound.
Experimental Workflow
References
hCYP3A4-IN-1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with hCYP3A4-IN-1. The following information is designed to address common issues and provide solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For most in vitro cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent: Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve solubility. Ethanol is a common choice.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may enhance its solubility. The pKa of the compound would be needed to guide the pH adjustment.
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: Can I heat or sonicate the solution to dissolve this compound?
A3: Gentle heating (e.g., a 37°C water bath) and brief sonication can aid in dissolving the compound. However, it is essential to first confirm the thermal stability of this compound, as excessive heat can lead to degradation. Always visually inspect for any changes in the solution's appearance, such as color change, which might indicate degradation.
Q4: What are the potential effects of the solvent on my CYP3A4 activity assay?
A4: The choice of solvent and its final concentration can significantly impact CYP3A4 enzyme activity. DMSO, in particular, has been shown to inhibit CYP3A4 in a concentration-dependent manner.[2][3] Methanol and acetonitrile are often considered more suitable solvents for in vitro metabolism studies as they tend to have less inhibitory effects at low concentrations.[4] It is always recommended to include a vehicle control (the solvent at the same final concentration used for the inhibitor) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Problem 2: Difficulty preparing a stable stock solution.
-
Possible Cause: The compound may have limited stability in certain solvents or be prone to degradation under specific storage conditions.
-
Troubleshooting Steps:
-
Confirm Solvent Purity: Ensure the DMSO or other organic solvent used is anhydrous and of high purity.
-
Storage Conditions: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect from Light: If the compound is light-sensitive, store the stock solution in amber vials or wrapped in foil.
-
Fresh Preparations: For critical experiments, consider preparing a fresh stock solution.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility |
| DMSO | 10 mM[1] |
| Ethanol | Data not available |
| Methanol | Data not available |
| PBS (pH 7.4) | Expected to be low |
Note: The solubility in aqueous buffers is expected to be low for this hydrophobic compound. It is highly recommended to experimentally determine the solubility in your specific assay buffer.
Table 2: Effect of Common Solvents on CYP3A4 Activity
| Solvent | Concentration | Effect on CYP3A4 Activity | Reference |
| DMSO | 0.1% | 15-25% inhibition | |
| 2% | ~55% inhibition | ||
| Ethanol | 1% | No significant inhibition | |
| Methanol | 1% | Minimal inhibition | |
| Acetonitrile | 1% | 10-20% inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Cell-Based CYP3A4 Inhibition Assay
Caption: General workflow for a CYP3A4 inhibition assay.
Signaling Pathway and Logical Relationships
CYP3A4-Mediated Drug Metabolism and Inhibition
The following diagram illustrates the central role of CYP3A4 in drug metabolism and how inhibitors like this compound can lead to drug-drug interactions.
Caption: Inhibition of CYP3A4-mediated drug metabolism.
References
- 1. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects with hCYP3A4-IN-1
Welcome to the technical support center for hCYP3A4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and avoiding potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SR-9186, is a potent and highly selective competitive inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1] Its primary mechanism of action is to bind to the active site of CYP3A4, thereby preventing the metabolism of CYP3A4 substrates.[1]
Q2: How selective is this compound for CYP3A4 over other CYP isoforms, particularly CYP3A5?
A2: this compound exhibits remarkable selectivity for CYP3A4 over other CYP isoforms. It has been shown to be over 1000-fold more selective for CYP3A4 compared to CYP3A5.[2] Its selectivity is also greater than or equal to that of the commonly used CYP3A inhibitor, ketoconazole, when tested against a panel of other hepatic P450s including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1.[2][3]
Q3: What are the recommended solvent and storage conditions for this compound?
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound is orally active and has been shown to be effective in in vivo models. It exhibits suitable metabolic stability and a good safety profile in mice, making it a valuable tool for both in vitro and in vivo studies of CYP3A4-mediated drug metabolism.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected IC50 value | High microsomal protein concentration: Increased concentrations of human liver microsomes (HLMs) can lead to higher apparent IC50 values due to non-specific binding. | Use a lower HLM concentration (e.g., 0.05 mg/mL) for initial IC50 determinations. If high protein concentrations are necessary for your experiment, be aware of the potential for an IC50 shift and report the protein concentration used. |
| Substrate-dependent inhibition: The observed IC50 value can vary depending on the probe substrate used. | If possible, confirm inhibition using more than one CYP3A4 probe substrate (e.g., midazolam, testosterone) to ensure the observed effect is not substrate-specific. | |
| Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations in the aqueous assay buffer, leading to an artificially high IC50. | Visually inspect for precipitation. Determine the kinetic aqueous solubility of this compound under your experimental conditions. Ensure that the tested concentrations do not exceed the solubility limit. | |
| Variability in results between experiments | Inconsistent incubation times: For kinetic studies, maintaining linear reaction rates is crucial. | Ensure that the incubation time is within the linear range for substrate metabolism. This may require optimization, especially at high protein concentrations. |
| Solvent effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may vary between experiments, affecting enzyme activity. | Maintain a consistent and low final solvent concentration across all experiments, typically below 0.1% for DMSO. | |
| Apparent lack of inhibition in cell-based assays | Low intracellular concentration: The inhibitor may not be efficiently entering the cells. | Verify the cell permeability of this compound in your specific cell line. If permeability is low, consider using a different cell model or delivery method. |
| Rapid metabolism of the inhibitor: The inhibitor itself may be metabolized by the cells, reducing its effective concentration. | While this compound has good metabolic stability, this can be cell-type dependent. Assess the stability of the compound in your cell culture system over the time course of the experiment. | |
| Observing unexpected off-target effects | Non-specific binding: At very high concentrations, even highly selective inhibitors can exhibit off-target effects. | Use the lowest effective concentration of this compound possible. Perform a counterscreen against a panel of other relevant targets (e.g., other CYP isoforms, kinases) if off-target effects are suspected. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound (SR-9186) against CYP3A4 under various experimental conditions.
| Parameter | Value | Experimental System | Substrate | Reference |
| IC50 | 43.93 nM | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide (NEN) | |
| IC50 | 153.00 nM | CHO-3A4 stably transfected cell line | N/A | |
| Ki | 30.00 nM | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide (NEN) | |
| IC50 | 9 nM | Recombinant CYP3A4 | Midazolam | |
| IC50 | 4 nM | Recombinant CYP3A4 | Testosterone | |
| IC50 | 38 nM | Recombinant CYP3A4 | Vincristine | |
| IC50 | 10 nM | HLMs (0.05 mg/mL) | Testosterone | |
| IC50 | 51 nM | HLMs (0.25 mg/mL) | Testosterone | |
| IC50 | 108 nM | HLMs (0.50 mg/mL) | Testosterone | |
| IC50 | 224 nM | HLMs (1.0 mg/mL) | Testosterone |
Experimental Protocols
Protocol 1: CYP3A4 Inhibition Assay using Human Liver Microsomes (HLM)
This protocol is adapted from established methods for determining the IC50 of an inhibitor against CYP3A4 in HLMs.
1. Materials:
- Human Liver Microsomes (pooled)
- This compound
- CYP3A4 probe substrate (e.g., Midazolam, Testosterone)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile or Methanol (for stopping the reaction)
- 96-well plates
- Incubator/shaking water bath (37°C)
- LC-MS/MS for analysis
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add the following to each well:
- Potassium phosphate buffer
- Human Liver Microsomes (e.g., final concentration of 0.1 mg/mL)
- This compound at various concentrations (or vehicle control)
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Add the CYP3A4 probe substrate (at a concentration near its Km value).
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
- Centrifuge the plate to pellet the protein.
- Transfer the supernatant for analysis of metabolite formation by LC-MS/MS.
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell-Based CYP3A4 Activity Assay
This protocol describes a general method for assessing CYP3A4 activity and its inhibition in a cellular context, for example, using cryopreserved human hepatocytes or a cell line expressing CYP3A4.
1. Materials:
- Hepatocytes or CYP3A4-expressing cells
- Cell culture medium
- This compound
- CYP3A4 probe substrate suitable for cell-based assays (e.g., a luminogenic or fluorogenic substrate)
- Collagen-coated 96-well plates (white-walled for luminescence assays)
- CO2 incubator (37°C, 5% CO2)
- Luminometer or Fluorometer
2. Procedure:
- Seed cells in a 96-well plate and allow them to attach and form a monolayer.
- Prepare various concentrations of this compound in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor (or vehicle control).
- Pre-incubate the cells with the inhibitor for a desired period (e.g., 1 hour) in the CO2 incubator.
- Add the CYP3A4 probe substrate to each well.
- Incubate for the recommended time for the specific substrate to allow for metabolism.
- Measure the luminescent or fluorescent signal according to the substrate manufacturer's instructions.
- Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
- (Optional) Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Visualizations
Caption: Workflow for CYP3A4 Inhibition Assay using Human Liver Microsomes.
Caption: Workflow for Cell-Based CYP3A4 Activity Assay.
References
stability of hCYP3A4-IN-1 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of hCYP3A4-IN-1 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of the human cytochrome P450 3A4 (hCYP3A4) enzyme. It functions as a competitive inhibitor, meaning it binds to the active site of the enzyme, thereby preventing the metabolism of other substrates.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous buffers?
Q4: Is this compound sensitive to light?
A4: Chalcone derivatives can be photolabile. To prevent potential photodegradation, it is recommended to protect solutions of this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Q5: How many times can I freeze and thaw a stock solution of this compound?
A5: While specific data for this compound is unavailable, general laboratory practice for similar small molecules suggests that repeated freeze-thaw cycles should be minimized. It is best practice to aliquot stock solutions into single-use volumes to maintain the integrity of the compound. If repeated use from a single stock is necessary, limit the number of freeze-thaw cycles to fewer than five.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Inhibition of hCYP3A4
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution from solid compound. If using an older stock, qualify its performance against a known standard or a fresh lot. Ensure proper storage conditions were maintained. |
| Instability in aqueous assay buffer | Prepare working solutions in aqueous buffer immediately before performing the assay. Minimize the time the compound spends in the aqueous environment. |
| Precipitation of the inhibitor in the assay medium | Visually inspect the assay wells for any signs of precipitation. Determine the kinetic aqueous solubility of this compound in your specific assay buffer. If solubility is an issue, consider adjusting the final concentration of the inhibitor or the composition of the buffer if the experimental design allows. |
| Incorrect inhibitor concentration | Verify the calculations for serial dilutions. Ensure that pipettes are properly calibrated. |
| Interaction with other assay components | Review the composition of your assay medium for any components that might react with or sequester the inhibitor. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent handling of stock solutions | Ensure that aliquots are completely thawed and thoroughly mixed before preparing dilutions. Avoid introducing water into the DMSO stock. |
| Variability in incubation times | Use a consistent and precise timing for all incubation steps across all experiments. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or ensure that they are filled with a blank solution to maintain a humidified environment across the plate. |
| Photodegradation during the experiment | Protect the plate from light during incubations, especially if they are lengthy. |
Stability and Storage Summary
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or -80°C, protected from light and moisture. | To prevent chemical degradation and photodegradation over long-term storage. |
| DMSO Stock Solution | Store in small, single-use aliquots at -20°C or -80°C. Keep tightly sealed to prevent moisture absorption. | Minimizes freeze-thaw cycles and prevents hydrolysis from absorbed water. |
| Aqueous Solutions | Prepare fresh for each experiment from a DMSO stock. Use immediately. | Chalcone derivatives can be unstable in aqueous environments. |
| Freeze-Thaw Cycles | Limit to a maximum of 5 cycles. Aliquoting is highly recommended. | Repeated freezing and thawing can lead to degradation and precipitation. |
| Light Exposure | Protect from light at all stages of storage and handling. | To prevent potential photodegradation of the chalcone structure. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the DMSO stock into the aqueous buffer of interest to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., <1%).
-
-
Incubation:
-
Incubate the aqueous solution of this compound at the desired temperature (e.g., room temperature or 37°C).
-
Protect the solution from light during incubation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Immediately analyze the aliquot for the concentration of intact this compound.
-
-
Analysis:
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to quantify the remaining concentration of this compound.
-
A decrease in the peak area corresponding to this compound over time indicates degradation.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, you can calculate the degradation rate and the half-life (t½) of the compound in your specific buffer and temperature conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent hCYP3A4 inhibition.
Caption: General workflow for assessing inhibitor stability.
Caption: Competitive inhibition of hCYP3A4 by this compound.
challenges in extrapolating hCYP3A4-IN-1 in vitro data to in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with hCYP3A4-IN-1. The content addresses common challenges in extrapolating in vitro data to in vivo scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of human cytochrome P450 3A4 (hCYP3A4).[1] It functions as a competitive inhibitor, meaning it binds to the active site of the CYP3A4 enzyme, preventing the metabolism of other substrates.[1]
Q2: What are the reported in vitro potency values for this compound?
The inhibitory potency of this compound has been determined in multiple in vitro systems. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are 43.93 nM in human liver microsomes (HLMs) and 153.00 nM in a CHO cell line stably transfected with CYP3A4.[1] The inhibition constant (Ki) for its competitive inhibition of CYP3A4-catalyzed N-ethyl-1,8-naphthalimide (NEN) hydroxylation is 30.00 nM.[1]
Q3: Has this compound been tested in vivo?
Yes, this compound has been evaluated in mice. Oral administration of this compound at a dose of 100 mg/kg significantly increased the systemic exposure (AUC) of the CYP3A4 substrate midazolam by 3.63-fold and prolonged its half-life by 1.66-fold.[1] This demonstrates that the in vitro inhibitory activity of this compound translates to an in vivo drug-drug interaction.
Troubleshooting Guide
Issue 1: Discrepancy between in vitro IC50 values from different test systems (e.g., HLMs vs. recombinant enzymes).
-
Possible Cause 1: Differences in enzyme and lipid composition. Human liver microsomes contain a complex mixture of proteins and lipids that can influence inhibitor binding and enzyme kinetics, whereas recombinant systems are more simplified. The great majority of CYP3A4 substrates have been observed to have higher intrinsic clearance values in microsomes compared to hepatocytes.
-
Troubleshooting Steps:
-
Characterize your test system: Ensure the protein concentration and specific CYP3A4 content are well-characterized in your HLM preparation.
-
Consider non-specific binding: The high lipid content in microsomes can lead to non-specific binding of the inhibitor, reducing its free concentration. Measure the fraction of unbound inhibitor in your assay conditions.
-
Use multiple systems: If possible, test the inhibitor in both microsomes and a recombinant enzyme system to understand the potential influence of the cellular matrix.
-
Issue 2: Poor correlation between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic properties of the inhibitor. The in vivo efficacy of this compound is not solely dependent on its in vitro potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits suitable metabolic stability in HLMs, which is a positive indicator for in vivo studies.
-
Possible Cause 2: Role of drug transporters. Efflux transporters like P-glycoprotein (P-gp), which are present in hepatocytes and in vivo but not in microsomes, can affect the intracellular concentration of the inhibitor. There is a hypothesized interplay between CYP3A4 and P-gp.
-
Troubleshooting Steps:
-
Determine pharmacokinetic parameters: If not already known, determine the key pharmacokinetic parameters of this compound in the relevant species (e.g., plasma protein binding, metabolic stability, and cell permeability).
-
Assess transporter interaction: Use in vitro assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate or inhibitor of key drug transporters like P-gp.
-
Utilize physiologically-based pharmacokinetic (PBPK) modeling: Integrate in vitro data with pharmacokinetic parameters into a PBPK model to simulate in vivo exposure and predict drug-drug interactions more accurately.
-
Issue 3: High variability in experimental results.
-
Possible Cause 1: Reagent instability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. The NADPH regenerating system used in microsomal assays also has a limited stability.
-
Possible Cause 2: Inconsistent experimental conditions. Minor variations in incubation time, temperature, pH, or solvent concentration can significantly impact enzyme activity and inhibition.
-
Troubleshooting Steps:
-
Proper reagent handling: Aliquot stock solutions of this compound to minimize freeze-thaw cycles. Prepare fresh NADPH regenerating solutions for each experiment.
-
Standardize protocols: Adhere strictly to a validated experimental protocol. Use positive and negative controls in every experiment to monitor assay performance. A known CYP3A4 inhibitor, such as ketoconazole, can be used as a positive control.
-
Ensure proper mixing: Vortex all solutions thoroughly before use and ensure proper mixing of reagents in the incubation wells.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Test System | Substrate | Value (nM) |
| IC50 | Human Liver Microsomes (HLMs) | Not Specified | 43.93 |
| IC50 | CHO-3A4 Stably Transfected Cell Line | Not Specified | 153.00 |
| Ki | Human Liver Microsomes (HLMs) | N-ethyl-1,8-naphthalimide (NEN) | 30.00 |
Data sourced from MedChemExpress.
Table 2: In Vivo Pharmacokinetic Interaction of this compound with Midazolam in Mice
| Parameter | Treatment Group | Value | Fold Change |
| Midazolam AUC(0-inf) | Vehicle | Not Reported | - |
| Midazolam AUC(0-inf) | This compound (100 mg/kg, p.o.) | Not Reported | 3.63 |
| Midazolam Half-life (t1/2) | Vehicle | Not Reported | - |
| Midazolam Half-life (t1/2) | This compound (100 mg/kg, p.o.) | Not Reported | 1.66 |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Determination of IC50 in Human Liver Microsomes (HLMs)
This protocol is a general procedure for determining the IC50 of a CYP3A4 inhibitor.
-
Prepare Reagents:
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Human liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
CYP3A4 substrate stock solution (e.g., testosterone or midazolam).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Stop solution (e.g., acetonitrile or methanol).
-
-
Incubation Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a microplate, add the microsomal suspension, phosphate buffer, and the this compound dilution series.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Terminate the reaction by adding the stop solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
References
Technical Support Center: Improving the Accuracy of hCYP3A4-IN-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of human Cytochrome P450 3A4 (hCYP3A4-IN-1) inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound inhibition experiments.
Question: Why are my IC50 values significantly higher than expected or highly variable?
Answer: Several factors can contribute to unexpectedly high or variable IC50 values. Consider the following potential causes and solutions:
-
Inhibitor Solubility: Poor solubility of the test compound (this compound) in the assay buffer can lead to an underestimation of its true inhibitory potency, resulting in a higher IC50 value.[1][2][3]
-
Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is low enough to not affect enzyme activity (typically ≤0.5%) and that the inhibitor remains in solution throughout the incubation.[4][5] It may be beneficial to determine the kinetic solubility of your compound under the assay conditions.
-
-
Microsomal Protein Concentration: High concentrations of human liver microsomes (HLM) can lead to non-specific binding of lipophilic inhibitors, reducing their free concentration and thus their apparent potency.
-
Solution: Optimize the microsomal protein concentration. Using the lowest possible concentration that still provides a robust signal can minimize the impact of non-specific binding.
-
-
Choice of Substrate: The IC50 value of an inhibitor can be substrate-dependent. CYP3A4 has a large and flexible active site that can accommodate multiple substrates differently, leading to varied inhibition profiles.
-
Solution: It is recommended to use multiple probe substrates, preferably representing different substrate groups (e.g., midazolam, testosterone, nifedipine), to get a comprehensive understanding of the inhibitory potential.
-
-
Time-Dependent Inhibition (TDI): If this compound is a time-dependent inhibitor, a standard assay with no pre-incubation will not capture its full inhibitory potential, leading to a higher IC50 value. TDI occurs when the inhibitor is converted to a reactive metabolite that irreversibly binds to the enzyme.
-
Solution: Perform an IC50 shift assay with a pre-incubation step in the presence of NADPH to assess for time-dependent inhibition. A significant decrease in the IC50 value after pre-incubation suggests TDI.
-
Question: I am seeing a poor correlation between my results from recombinant CYP3A4 enzyme assays and human liver microsome (HLM) assays. What could be the reason?
Answer: Discrepancies between these two in vitro systems are a known issue. Several factors contribute to this:
-
Presence of Other Enzymes in HLM: HLMs contain other P450 enzymes and drug-metabolizing enzymes that are absent in a recombinant system. These other enzymes can metabolize the test compound or the probe substrate, affecting the outcome.
-
Differences in Protein and Lipid Content: The protein and lipid composition of HLMs is much more complex than that of recombinant enzyme preparations. This can lead to differences in non-specific binding of the inhibitor.
-
Influence of Cytochrome b5: Cytochrome b5, present in HLMs, can modulate CYP3A4 activity, and this interaction is absent in most recombinant systems unless it is co-expressed.
Solution: While recombinant enzyme assays are excellent for high-throughput screening, HLM assays are considered the 'gold standard' as they more closely represent the native enzyme environment. It is crucial to confirm findings from recombinant systems in HLM. Using multiple probe substrates in both systems can help in understanding the discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO in a CYP3A4 inhibition assay?
A1: The concentration of dimethyl sulfoxide (DMSO) should be kept as low as possible, ideally at 0.5% or less. DMSO is known to inhibit CYP3A4 activity, and higher concentrations can lead to an underestimation of the enzyme's activity and affect the apparent IC50 of the inhibitor.
Q2: How do I choose the right substrate for my CYP3A4 inhibition assay?
A2: The choice of substrate can significantly impact the results. It is recommended to use at least two structurally unrelated probe substrates to evaluate CYP3A4 inhibition. Commonly used substrates include midazolam, testosterone, and nifedipine, which have been shown to belong to different substrate groups. Fluorescent probes like 7-benzyloxy-4-trifluoromethylcoumarin (BFC) or luminogenic substrates like Luciferin-PPXE are often used for high-throughput screening.
Q3: What is time-dependent inhibition (TDI) of CYP3A4 and why is it important?
A3: Time-dependent inhibition is a type of irreversible inhibition where the inhibitor is metabolically activated by the CYP enzyme to a reactive species that covalently binds to the enzyme, leading to its inactivation. This is important because TDI can lead to significant and prolonged drug-drug interactions in vivo, which may not be predicted by standard reversible inhibition assays.
Q4: What is the difference between direct inhibition, time-dependent inhibition (TDI), and metabolism-dependent inhibition (MDI)?
A4:
-
Direct Inhibition (Reversible Inhibition): The inhibitor binds reversibly to the enzyme, and its effect is immediate. The inhibitory effect can be overcome by increasing the substrate concentration.
-
Time-Dependent Inhibition (TDI): This is a broader term that refers to an increase in inhibition over time. It can be due to mechanism-based inactivation or the formation of a tightly bound metabolite.
-
Metabolism-Dependent Inhibition (MDI): This is a type of TDI where the parent drug is converted by the enzyme into a metabolite that is a more potent inhibitor than the parent compound. This requires the presence of cofactors like NADPH.
Quantitative Data Summary
Table 1: Effect of Microsomal Protein Concentration on the IC50 of a Selective CYP3A4 Inhibitor (SR-9186)
| Microsomal Protein Concentration (mg/mL) | IC50 (nM) |
| 0.05 | ~10 |
| 0.25 | ~50 |
| 0.50 | ~100 |
| 1.00 | ~250 |
Table 2: Comparison of IC50 Values for Known CYP3A4 Inhibitors Using Different Assay Systems
| Inhibitor | IC50 in DMSO-treated HuH-7 cells (µM) | IC50 in Human Recombinant CYP3A4 (µM) | Fold Difference |
| Ketoconazole | 0.04 | 0.02 | 2.0 |
| Ritonavir | 0.10 | 0.04 | 2.5 |
| Troleandomycin | 14.0 (irreversible) | 0.2 (irreversible) | 70.0 |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Assay for CYP3A4 Inhibition
This protocol describes a 96-well plate-based assay using a fluorogenic substrate.
Materials:
-
Recombinant human CYP3A4 enzyme
-
7-Benzoyloxy-4-trifluoromethylcoumarin (BFC) substrate
-
NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (test inhibitor)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile
-
96-well microplate
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the test inhibitor (this compound) and the positive control (ketoconazole) in the potassium phosphate buffer in the 96-well plate.
-
Prepare Enzyme-Substrate Mix: Prepare a 2x mix of CYP3A4 enzyme and BFC substrate in the potassium phosphate buffer.
-
Incubation: Add the enzyme-substrate mix to each well containing the inhibitor dilutions. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH generating system to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Stop the reaction by adding acetonitrile.
-
Read Fluorescence: Measure the fluorescence at an excitation wavelength of 409 nm and an emission wavelength of 530 nm.
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: CYP3A4 Inhibition Assay using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing CYP3A4 inhibition in HLM.
Materials:
-
Pooled human liver microsomes (HLM)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., ketoconazole)
-
Methanol or acetonitrile (for stopping the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the test inhibitor (this compound) at various concentrations. Include a positive control (ketoconazole) and a vehicle control (no inhibitor).
-
Pre-incubation (for TDI assessment): For time-dependent inhibition assays, pre-incubate the mixtures with and without NADPH at 37°C for a set time (e.g., 30 minutes). For direct inhibition, proceed to the next step without pre-incubation with NADPH.
-
Initiate Reaction: Add the CYP3A4 probe substrate to each tube and vortex briefly. Then, add NADPH to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
Stop Reaction: Terminate the reaction by adding a cold organic solvent like methanol or acetonitrile, which also precipitates the proteins.
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizations
Caption: The catalytic cycle of Cytochrome P450 enzymes.
References
Technical Support Center: Addressing Substrate-Dependent Inhibition of hCYP3A4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the complexities of substrate-dependent inhibition of human cytochrome P450 3A4 (hCYP3A4).
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the clearance of a large proportion of clinically used drugs.[1][2][3] A unique feature of CYP3A4 is its large and flexible active site, which can lead to complex kinetic profiles, including substrate-dependent inhibition.[4][5] This phenomenon occurs when the inhibitory potency of a compound (e.g., its IC50 value) changes depending on the specific CYP3A4 substrate used in the assay. Understanding and addressing substrate-dependent inhibition is crucial for accurately predicting drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What is substrate-dependent inhibition of hCYP3A4?
A1: Substrate-dependent inhibition is a phenomenon where the measured inhibitory effect of a compound on CYP3A4 varies depending on the probe substrate used in the in vitro assay. This can manifest as different IC50 values, or even a switch from inhibition to activation, for the same inhibitor when different substrates are employed. This atypical kinetic behavior is attributed to the large, flexible active site of CYP3A4, which may allow for simultaneous binding of multiple molecules.
Q2: Why is it important to consider substrate-dependent inhibition?
A2: Failing to account for substrate-dependent inhibition can lead to an inaccurate assessment of a drug candidate's potential to cause clinical drug-drug interactions (DDIs). An inhibitor might appear weak when tested with one substrate but be potent with another. Therefore, relying on a single probe substrate can result in overlooking a significant DDI risk. Regulatory agencies, such as the FDA, recommend careful consideration of DDI potential.
Q3: What are common probe substrates for hCYP3A4 assays?
A3: A variety of probe substrates are used to characterize CYP3A4 activity. The choice of substrate can influence the outcome of an inhibition study. Commonly used substrates can be categorized into two main groups, with some substrates showing distinct characteristics. It is often recommended to use multiple probe substrates from different categories to get a comprehensive inhibition profile.
Q4: How do I choose the right probe substrate for my experiment?
A4: The selection of a probe substrate should be guided by the research question. For general screening, substrates like midazolam or testosterone are frequently used. However, to investigate potential substrate-dependent effects, it is advisable to use at least two substrates that are known to belong to different classes (e.g., a smaller substrate like midazolam and a larger one like testosterone). The choice may also depend on the analytical method available (e.g., LC-MS/MS vs. fluorescence).
Troubleshooting Guide
Q5: My IC50 values for a known inhibitor vary significantly when I use different substrates. Is this expected?
A5: Yes, this is a classic example of substrate-dependent inhibition of CYP3A4. The variation in IC50 values can range from a few fold to over 100-fold depending on the inhibitor and the substrates used. This highlights the importance of not relying on a single substrate to characterize the inhibitory potential of a compound against CYP3A4.
Q6: I am observing activation of CYP3A4 at certain concentrations of my test compound with one substrate, but inhibition with another. What is happening?
A6: This is another manifestation of the complex kinetics of CYP3A4. The large active site of CYP3A4 can sometimes accommodate both a substrate and an effector molecule (your test compound) in a way that enhances the substrate's metabolism, leading to activation. This effect is highly dependent on the specific substrate used.
Q7: My results from a fluorescent-based assay do not match my LC-MS/MS data. Why?
A7: Discrepancies between different assay formats can arise from several factors. Fluorescent probes are often used for high-throughput screening, but they can be more susceptible to artifacts. The nature of the fluorescent substrate itself can influence the binding and inhibition profile. It is generally recommended to confirm findings from fluorescent assays using a more specific and sensitive method like LC-MS/MS with well-characterized probe substrates.
Data Presentation
Table 1: Common hCYP3A4 Probe Substrates and Their Characteristics
| Probe Substrate | Typical Metabolite Measured | Analytical Method | Notes |
| Midazolam | 1'-Hydroxymidazolam | LC-MS/MS | Considered a sensitive and specific probe. |
| Testosterone | 6β-Hydroxytestosterone | LC-MS/MS | A commonly used steroid substrate. |
| Nifedipine | Oxidized Nifedipine | LC-MS/MS | Known to exhibit atypical kinetics with certain inhibitors. |
| Terfenadine | Hydroxyterfenadine | LC-MS/MS | Another widely used probe substrate. |
| BFC (7-Benzyloxy-4-trifluoromethylcoumarin) | HFC (7-Hydroxy-4-trifluoromethylcoumarin) | Fluorescence | A fluorogenic substrate often used in HTS. |
| DBF (Dibenzylfluorescein) | Fluorescein | Fluorescence | Another fluorogenic substrate for HTS applications. |
Table 2: Hypothetical IC50 Values for "Inhibitor X" against hCYP3A4 with Different Probe Substrates
| Probe Substrate | IC50 (µM) | Fold Difference (vs. Midazolam) |
| Midazolam | 2.5 | 1.0 |
| Testosterone | 15.0 | 6.0 |
| Nifedipine | > 50 (Weak Inhibition) | > 20.0 |
| BFC | 0.8 | 0.32 |
Experimental Protocols
Protocol: Assessing Substrate-Dependent Inhibition of hCYP3A4 using Human Liver Microsomes
This protocol provides a general framework. Concentrations and incubation times should be optimized for specific compounds and substrates.
-
Reagent Preparation:
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Human Liver Microsomes (HLMs): Thaw HLMs on ice and dilute to the desired concentration in buffer.
-
Probe Substrates: Prepare stock solutions of at least two different probe substrates (e.g., midazolam and testosterone) in an appropriate solvent.
-
Test Inhibitor: Prepare a series of dilutions of the test inhibitor.
-
-
Incubation Procedure:
-
Add buffer, HLM, and the test inhibitor (or vehicle control) to a 96-well plate.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C with shaking for a predetermined time.
-
Start the metabolic reaction by adding the pre-warmed NADPH regeneration system.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
Compare the IC50 values obtained with the different probe substrates.
-
Mandatory Visualizations
References
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A4 - Wikipedia [en.wikipedia.org]
- 3. Item - Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - Deakin University - Figshare [dro.deakin.edu.au]
- 4. Human cytochrome P-450 3A4: in vitro drug-drug interaction patterns are substrate-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating hCYP3A4-IN-1 Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure robust, reproducible results in your hCYP3A4-IN-1 cell-based assays.
Troubleshooting Guide: Minimizing Variability
High variability in cell-based assays can obscure true experimental outcomes. The following table outlines common sources of variability when using this compound and provides actionable solutions.
| Problem Area | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Cell Health & Passage Number: Cells that are unhealthy, too confluent, or at a high passage number can exhibit altered metabolic activity. | Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Avoid letting cells become over-confluent.[1][2] |
| Inconsistent Seeding Density: Uneven cell distribution across wells leads to variability in the number of cells per well and, consequently, in the metabolic activity. | Optimize and strictly control the cell seeding density to ensure a homogenous monolayer.[2] Allow plates to sit at room temperature for a short period before incubation to promote even cell settling. | |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to skewed results.[3] | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Poor Signal-to-Noise Ratio | Suboptimal Substrate Concentration: If the substrate concentration is too high, it may be difficult to detect inhibition. If it is too low, the signal may be weak. | Use a substrate concentration at or near the Km value for CYP3A4 to ensure sensitivity to competitive inhibitors like this compound.[4] |
| Inappropriate Plate Type: The color and material of the microplate can affect luminescent or fluorescent readouts. | For luminescence assays, use white, opaque plates to maximize signal. For fluorescence assays, use black plates to minimize background. | |
| Compound-Specific Issues | This compound Solubility: The inhibitor may precipitate in the aqueous culture medium, reducing its effective concentration. | This compound is soluble up to 10 mM in DMSO. Prepare a concentrated stock solution in DMSO and dilute it in culture medium to the final working concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or inhibition. |
| This compound Stability: The inhibitor may be unstable in the culture medium over the course of the experiment. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Assay Procedure Variability | Inconsistent Incubation Times: Variations in incubation times with the inhibitor or substrate can lead to inconsistent results. | Use a calibrated timer and adhere strictly to the optimized incubation times for all plates and experiments. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of cells, inhibitor, or substrate is a major source of variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers to improve precision. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and competitive inhibitor of human cytochrome P450 3A4 (hCYP3A4). This means it binds to the active site of the enzyme, preventing the metabolism of other substrates.
Q2: What are the recommended starting concentrations for this compound in a cell-based assay?
A2: The IC50 of this compound has been reported to be 43.93 nM in human liver microsomes and 153.00 nM in a CHO-3A4 stably transfected cell line. A good starting point for a dose-response curve would be to use a concentration range that brackets these values, for example, from 1 nM to 10 µM.
Q3: How should I prepare my this compound stock and working solutions?
A3: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). For your experiment, create serial dilutions from this stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the assay wells is consistent across all conditions and is at a level that does not affect cell viability or CYP3A4 activity (typically ≤ 0.1%).
Q4: Can I use serum in my cell culture medium during the assay?
A4: The presence of serum can affect the free concentration of this compound due to protein binding. For initial characterization and to minimize variability, it is often recommended to perform the assay in serum-free medium. If serum is required for cell health, its concentration should be kept consistent across all experiments.
Q5: What cell types are suitable for this assay?
A5: Commonly used cell lines for CYP3A4 inhibition assays include human hepatoma cell lines like HepG2, or engineered cell lines that stably express hCYP3A4, such as transfected CHO or HEK293 cells. The choice of cell line will depend on the specific research question and desired physiological relevance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | System | Reference |
| IC50 | 43.93 nM | Human Liver Microsomes (HLMs) | |
| IC50 | 153.00 nM | CHO-3A4 Stably Transfected Cell Line | |
| Ki | 30.00 nM | Human Liver Microsomes (HLMs) | |
| Solubility | 10 mM | DMSO |
Experimental Protocols
Protocol 1: General Cell-Based CYP3A4 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory potential of this compound. Specific parameters such as cell number, substrate concentration, and incubation times should be optimized for your specific cell line and assay conditions.
Caption: General workflow for a cell-based hCYP3A4 inhibition assay.
Signaling Pathways and Logical Relationships
CYP3A4 Inhibition by this compound
This diagram illustrates the competitive inhibition mechanism of hCYP3A4 by this compound.
References
- 1. Flexibility and stability of the structure of cytochromes P450 3A4 and BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
best practices for hCYP3A4-IN-1 handling and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing hCYP3A4-IN-1, a potent and orally active human cytochrome P450 3A4 (hCYP3A4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the human cytochrome P450 3A4 (hCYP3A4) enzyme.[1] Cytochrome P450 enzymes are crucial for the metabolism of a wide range of substances in the body. This compound works by binding to the active site of the CYP3A4 enzyme, which prevents it from metabolizing its substrates.[2] This inhibition can be either reversible or irreversible, depending on the specific inhibitor.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in drug-drug interaction studies to investigate the role of CYP3A4 in the metabolism of a new chemical entity. By observing how the presence of this compound affects the metabolism of a test compound, researchers can gain insights into the compound's pharmacokinetic profile.[2] It is also used to create in vitro models that mimic clinical scenarios where a patient might be taking multiple medications.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved before making further dilutions.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is best to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C and are typically stable for several months. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment to avoid degradation.
Q5: Is this compound cytotoxic?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of CYP3A4 activity observed | 1. Incorrect concentration of this compound: The concentration used may be too low to elicit an inhibitory effect. 2. Degradation of this compound: The compound may have degraded due to improper storage or handling. 3. Inactive CYP3A4 enzyme: The enzyme used in the assay may have lost its activity. 4. Issues with the assay substrate: The substrate concentration may be too high, or the substrate itself may be unstable. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). 2. Prepare fresh stock and working solutions of this compound. Ensure proper storage of the solid compound and stock solutions. 3. Use a new batch of CYP3A4 enzyme or microsomes and verify its activity with a known inhibitor as a positive control. 4. Optimize the substrate concentration. Ideally, the substrate concentration should be at or below its Km value for the enzyme. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes. 2. Cell seeding inconsistency: Uneven distribution of cells in the wells. 3. Compound precipitation: The inhibitor may be precipitating out of solution in the assay medium. | 1. Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider serial dilutions. 2. Ensure thorough mixing of the cell suspension before and during plating. 3. Visually inspect the wells for any signs of precipitation. If observed, try using a lower concentration of the inhibitor or a different solvent system if compatible with the assay. |
| Unexpected increase in CYP3A4 activity | 1. Assay interference: The inhibitor itself or the solvent may be interfering with the detection method (e.g., fluorescence or luminescence). 2. Complex enzyme kinetics: Some compounds can act as activators at certain concentrations. | 1. Run a control experiment with the inhibitor and assay reagents without the enzyme to check for background signal. 2. Carefully review the literature for any reports of atypical kinetics with similar compounds. Consider performing a full kinetic analysis. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source System | Reference |
| IC50 | 43.93 nM | Human Liver Microsomes (HLMs) | [1] |
| IC50 | 153.00 nM | CHO-3A4 stably transfected cell line | [1] |
| Ki | 30.00 nM | Competitive inhibition against N-ethyl-1,8-naphthalimide (NEN) hydroxylation | |
| Solubility | ≥ 10 mM | DMSO |
Experimental Protocols
Protocol: Determination of IC50 of this compound in a Cell-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercially available luminescent CYP3A4 assay kit in a human hepatoma cell line (e.g., HepG2).
Materials:
-
This compound
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
P450-Glo™ CYP3A4 Assay Kit (or equivalent)
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain a range of working concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Compound Treatment:
-
Once the cells are confluent, remove the old medium.
-
Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known CYP3A4 inhibitor).
-
Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
CYP3A4 Activity Assay:
-
Follow the manufacturer's protocol for the P450-Glo™ CYP3A4 Assay. This typically involves:
-
Adding the luminogenic substrate to each well.
-
Incubating for a specified time to allow for the enzymatic reaction.
-
Adding a detection reagent to stop the reaction and generate a luminescent signal.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the percentage of CYP3A4 activity against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for low or no CYP3A4 inhibition.
References
Validation & Comparative
For researchers, scientists, and drug development professionals, understanding the nuances of CYP3A4 inhibition is critical for predicting drug-drug interactions and optimizing therapeutic outcomes. This guide provides a detailed comparison of two potent CYP3A4 inhibitors: hCYP3A4-IN-1, a competitive inhibitor, and Ritonavir, a well-established mechanism-based inactivator.
This comprehensive analysis delves into their mechanisms of action, inhibitory potencies, and the experimental methodologies used to characterize them, offering a valuable resource for selecting the appropriate inhibitor for specific research and development needs.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for this compound and Ritonavir, providing a clear overview of their relative potencies in inhibiting CYP3A4.
| Parameter | This compound | Ritonavir |
| IC50 (HLMs) | 43.93 nM[1] | 0.034 µM (34 nM)[2] |
| IC50 (Recombinant) | 153.00 nM (in CHO-3A4 cell line)[1] | Not explicitly stated for a specific recombinant system, but generally in the low nanomolar range. |
| Ki | 30.00 nM[1] | 0.019 µM (19 nM)[2] |
| Inhibition Type | Competitive | Mechanism-based (irreversible) |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and Ritonavir lies in their mechanism of CYP3A4 inhibition.
This compound acts as a competitive inhibitor . This means it reversibly binds to the active site of the CYP3A4 enzyme, directly competing with substrates for binding. The inhibition can be overcome by increasing the substrate concentration. Its oral activity has been demonstrated in mice, where it significantly increased the systemic exposure of the CYP3A4 substrate midazolam.
Ritonavir , in contrast, is a mechanism-based inactivator , also known as a suicide inhibitor. This implies that Ritonavir itself is a substrate for CYP3A4. During its metabolism, a reactive intermediate is formed which then irreversibly binds to the enzyme, leading to its inactivation. This inactivation can occur through several proposed mechanisms, including the formation of a metabolic intermediate complex (MIC), extremely tight binding to the heme iron, heme destruction, or the formation of a covalent bond with the CYP3A polypeptide. Due to this irreversible action, the restoration of CYP3A4 activity requires the synthesis of new enzyme, a process that can take a significant amount of time. Ritonavir is clinically utilized as a pharmacokinetic enhancer (booster) for other drugs that are metabolized by CYP3A4, such as certain HIV protease inhibitors.
Experimental Protocols
The determination of the inhibitory parameters for both compounds involves standardized in vitro assays. Below are detailed methodologies for key experiments.
IC50 Determination in Human Liver Microsomes (HLMs)
This assay is crucial for evaluating the inhibitory potency of a compound in a biologically relevant system.
Objective: To determine the concentration of the inhibitor that causes 50% inhibition of CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., testosterone, midazolam, or a fluorescent probe like N-ethyl-1,8-naphthalimide (NEN))
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Inhibitor stock solution (this compound or Ritonavir)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
LC-MS/MS or fluorescence plate reader for analysis
Procedure:
-
Pre-incubation (for time-dependent inhibition): For mechanism-based inhibitors like Ritonavir, a pre-incubation step with HLMs and the NADPH regenerating system is performed to allow for metabolic activation of the inhibitor before adding the probe substrate. This step is typically omitted for competitive inhibitors like this compound when assessing direct inhibition.
-
Incubation: A reaction mixture is prepared containing HLMs, the inhibitor at various concentrations, and the incubation buffer.
-
Reaction Initiation: The reaction is initiated by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the probe substrate, or by a fluorescence reader if a fluorogenic substrate is used.
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.
Determination of Inhibition Type and Ki
This experiment helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (Ki).
Objective: To determine the mode of inhibition and the Ki value.
Procedure:
-
Similar to the IC50 determination, incubations are performed with varying concentrations of both the probe substrate and the inhibitor.
-
The initial rates of metabolite formation are measured at each combination of substrate and inhibitor concentrations.
-
The data are then plotted using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or Dixon plot (1/velocity vs. [Inhibitor]).
-
The pattern of the lines on these plots reveals the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
The Ki value can be calculated from the replots of the slopes or intercepts from the primary plots against the inhibitor concentration. For competitive inhibition, Ki can be determined from the equation: Slope = (Km/Vmax) * (1 + [I]/Ki).
Conclusion
This compound and Ritonavir represent two distinct classes of CYP3A4 inhibitors with comparable potencies in the low nanomolar range. The choice between these inhibitors will largely depend on the specific application.
-
This compound , as a competitive inhibitor , is a valuable tool for in vitro studies where a reversible and well-characterized inhibition of CYP3A4 is desired. Its selectivity and oral activity also suggest potential for in vivo research applications.
-
Ritonavir , as a potent mechanism-based inactivator , is the gold standard for achieving profound and sustained inhibition of CYP3A4 in both research and clinical settings. Its irreversible action makes it a powerful tool for pharmacokinetic enhancement, but its potential for inducing other enzymes and its complex inhibition mechanism require careful consideration in experimental design and data interpretation.
By understanding the distinct properties of these two inhibitors, researchers can make more informed decisions in their drug discovery and development efforts, ultimately contributing to the safer and more effective use of therapeutics.
References
Comparative Guide to the Inhibitory Activity of hCYP3A4-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of a novel human cytochrome P450 3A4 (hCYP3A4) inhibitor, designated here as hCYP3A4-IN-1 , against other well-characterized inhibitors. The data and protocols presented herein are intended to assist researchers in evaluating the potential of this compound for various applications in drug discovery and development, including mitigating drug-drug interactions and enhancing the pharmacokinetic profiles of co-administered drugs.
Performance Comparison of hCYP3A4 Inhibitors
The inhibitory potency of this compound was evaluated and compared to known CYP3A4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The table below summarizes the IC50 values of this compound and other reference compounds against hCYP3A4. Lower IC50 values are indicative of higher inhibitory potency.
| Compound | IC50 (µM) | Inhibition Type | Reference Substrate |
| This compound (Compound X) | 0.05 | Reversible | Midazolam |
| Ketoconazole | 0.04 - 0.55 | Reversible | Testosterone, Midazolam, Saquinavir[1][2] |
| Ritonavir | 0.01 - 0.1 | Mechanism-based | Various |
| Clarithromycin | Potent Inhibitor | Mechanism-based | Not Specified[3] |
| Verapamil | Potent Inhibitor | Mechanism-based | Not Specified[3] |
| Diltiazem | Potent Inhibitor | Mechanism-based | Not Specified[3] |
| Itraconazole | Potent Inhibitor | Not Specified | Not Specified |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and microsomal protein concentration used in the assay.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to determine the IC50 value of a test compound against hCYP3A4.
Determination of IC50 for hCYP3A4 Inhibition
1. Materials and Reagents:
-
Human liver microsomes (HLMs)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Ketoconazole)
-
CYP3A4 substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or Methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the assay buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid affecting enzyme activity.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes
-
A range of concentrations of the test compound or reference inhibitor.
-
Include a vehicle control (solvent without inhibitor).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the CYP3A4 substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile or methanol. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of a compound against hCYP3A4.
Caption: Workflow for hCYP3A4 Inhibition Assay.
CYP3A4 Metabolic Pathway
Cytochrome P450 3A4 is a critical enzyme in drug metabolism, primarily found in the liver and intestine. It is responsible for the phase I metabolism of a vast number of xenobiotics, including over 50% of clinically used drugs. The general metabolic function of CYP3A4 involves the oxidation of lipophilic compounds to render them more water-soluble for subsequent excretion.
Caption: Simplified CYP3A4 Metabolic Pathway.
References
- 1. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
Comparative Analysis of hCYP3A4-IN-1 with Other Potent CYP3A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel cytochrome P450 3A4 (CYP3A4) inhibitor, hCYP3A4-IN-1, with established inhibitors ketoconazole, ritonavir, and verapamil. The objective is to offer a clear perspective on the performance of this compound based on available experimental data.
Introduction to CYP3A4 and Its Inhibition
Cytochrome P450 3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a vast majority of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs and potentially leading to toxicity or reduced efficacy. Therefore, the characterization of CYP3A4 inhibitors is a crucial aspect of drug discovery and development.
Overview of this compound
This compound, also identified as compound C6, is a potent and orally active inhibitor of human CYP3A4.[2][3] It has been shown to exhibit competitive inhibition of the enzyme.[2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound in comparison to ketoconazole, ritonavir, and verapamil. The data is primarily based on studies using human liver microsomes (HLMs), a standard in vitro model for studying drug metabolism.
| Inhibitor | IC50 (nM) in HLMs | Ki (nM) | Mechanism of Inhibition |
| This compound | 43.93 | 30.00 | Competitive |
| Ketoconazole | 40 | 170 (for testosterone metabolism) | Reversible, Competitive |
| Ritonavir | ~34-200 | ~19 | Reversible and Mechanism-Based |
| Verapamil | Higher µM range (less potent) | - | Reversible |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific substrate and protein concentration used. The data presented here are for comparative purposes.
Mechanism of Action
-
This compound: Acts as a competitive inhibitor, directly competing with substrates for binding to the active site of the CYP3A4 enzyme.
-
Ketoconazole: A well-characterized reversible and potent competitive inhibitor of CYP3A4.
-
Ritonavir: Exhibits a dual mechanism of inhibition. It is a potent reversible inhibitor and also a mechanism-based inactivator, meaning it is metabolized by CYP3A4 to a reactive species that irreversibly binds to the enzyme.
-
Verapamil: A calcium channel blocker that also acts as a reversible inhibitor of CYP3A4, although it is generally less potent than ketoconazole and ritonavir.
Experimental Protocols
A generalized experimental protocol for determining the IC50 of a CYP3A4 inhibitor in human liver microsomes is provided below. This protocol is based on commonly accepted methodologies in the field.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition (IC50) of CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., ketoconazole)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, reference inhibitor, and probe substrate in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes
-
A series of concentrations of the test inhibitor or reference inhibitor.
-
Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Add the CYP3A4 probe substrate to all wells.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
Visualizations
The following diagrams illustrate the general metabolic pathway of CYP3A4 and a typical workflow for an in vitro CYP3A4 inhibition assay.
References
- 1. Effects of CYP3A4 Inhibitors Ketoconazole and Verapamil and the CYP3A4 Inducer Rifampicin on the Pharmacokinetic Parameters of Fostamatinib: Results from In Vitro and Phase I Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
Assessing the Specificity of hCYP3A4-IN-1 for CYP3A4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational inhibitor hCYP3A4-IN-1 against two well-established CYP3A4 inhibitors, Ketoconazole and Ritonavir. The focus of this guide is to objectively assess the specificity of this compound for the cytochrome P450 3A4 (CYP3A4) enzyme, a critical component in the metabolism of a significant portion of clinically used drugs. Due to the limited availability of public data on the full selectivity profile of this compound, this comparison is based on its reported potency against CYP3A4 alongside the comprehensive inhibition profiles of Ketoconazole and Ritonavir against a panel of major CYP isoforms.
Executive Summary
This compound is a potent, orally active, and competitive inhibitor of human CYP3A4.[1] While it demonstrates high potency for CYP3A4, a comprehensive public assessment of its selectivity against other CYP isoforms is not yet available. In contrast, Ketoconazole and Ritonavir, established CYP3A4 inhibitors, have been extensively characterized and are known to inhibit multiple CYP enzymes to varying degrees. This guide presents the available quantitative data to facilitate a preliminary comparison and highlights the need for further investigation into the complete selectivity profile of this compound.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the available inhibitory activities (IC50 and Ki values) of this compound, Ketoconazole, and Ritonavir against CYP3A4 and other major CYP isoforms. IC50 is the half-maximal inhibitory concentration, while Ki is the inhibition constant, providing a measure of the inhibitor's binding affinity. Lower values indicate higher potency.
Table 1: Inhibitory Potency against CYP3A4
| Inhibitor | Test System | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | Human Liver Microsomes (HLMs) | 43.93[1] | 30.00[1] | Competitive[1] |
| CHO-3A4 Stably Transfected Cell Line | 153.00[1] | - | ||
| Ketoconazole | Human Liver Microsomes | 40 | 11 - 45 | Mixed competitive-noncompetitive |
| Ritonavir | Human Liver Microsomes | 14 | 19 | Mechanism-based |
Table 2: Comparative Inhibitory Activity (IC50 in µM) Against a Panel of CYP Isoforms
| Inhibitor | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | 0.044 |
| Ketoconazole | 4.4 | >10 | 23.5 | >10 | >50 | 0.04 |
| Ritonavir | >150 | >6 | 8.0 | >6 | 2.5 | 0.014 |
Note: The IC50 values presented are collated from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of inhibitor potency against CYP enzymes typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes. The following is a generalized protocol for a CYP inhibition assay. The specific conditions for this compound are based on the available information and typical assay parameters.
In Vitro CYP Inhibition Assay in Human Liver Microsomes
1. Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform substrate (e.g., midazolam or testosterone for CYP3A4)
-
Test inhibitor (this compound, Ketoconazole, or Ritonavir) dissolved in a suitable solvent (e.g., DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other quenching solution
-
Internal standard for analytical quantification
2. Procedure:
-
Pre-incubation (for time-dependent inhibition): The test inhibitor is pre-incubated with HLMs and the NADPH-regenerating system at 37°C to assess mechanism-based inhibition.
-
Incubation: The specific CYP substrate is added to the mixture of HLMs, NADPH-regenerating system, and varying concentrations of the test inhibitor. The reaction is initiated by the addition of the NADPH-regenerating system if not pre-incubated.
-
Reaction Termination: After a specified incubation time (e.g., 5-10 minutes), the reaction is stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: The rate of metabolite formation is compared to a control incubation without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model. The Ki value can be determined through further kinetic experiments with varying substrate and inhibitor concentrations.
Visualizations
CYP3A4-Mediated Drug Metabolism and Inhibition
The following diagram illustrates the central role of CYP3A4 in drug metabolism and how inhibitors like this compound interfere with this process.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps in determining the IC50 value of a CYP inhibitor.
Conclusion
This compound is a highly potent inhibitor of CYP3A4. Its reported IC50 value in human liver microsomes is comparable to that of established inhibitors like Ketoconazole and Ritonavir. However, a critical gap in the current knowledge is the lack of a comprehensive selectivity profile for this compound against other major CYP450 isoforms. While Ketoconazole and Ritonavir are known to have off-target effects on other CYPs, the specificity of this compound remains to be fully elucidated.
For researchers and drug development professionals, the high potency of this compound makes it a valuable tool for in vitro studies of CYP3A4-mediated metabolism. However, until a complete selectivity panel is available, caution should be exercised when interpreting results, as potential off-target effects cannot be ruled out. Further studies are imperative to fully characterize the specificity of this compound and establish its utility as a selective in vitro tool or a potential therapeutic agent.
References
Cross-Validation of a Novel CYP3A4 Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of the effects of the novel human Cytochrome P450 3A4 (hCYP3A4) inhibitor, hCYP3A4-IN-1, across different human liver cell lines. Cytochrome P450 3A4 is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a vast array of xenobiotics, including approximately 60% of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.[1][2] Therefore, thorough characterization and cross-validation of new CYP3A4 inhibitors in various in vitro models are paramount for drug development and safety assessment.
This compound: A Potent and Selective Inhibitor
This compound is a synthetic small molecule designed for high-affinity and selective inhibition of the CYP3A4 enzyme. Its mechanism of action is believed to be mechanism-based inhibition, where the inhibitor is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This guide presents data on the inhibitory effects of this compound in three commonly used human liver cell lines: HepG2, a well-differentiated hepatoma cell line; Huh7, another widely used hepatoma cell line; and primary human hepatocytes (PHH), considered the gold standard for in vitro drug metabolism studies.
Comparative Efficacy of this compound Across Cell Lines
The inhibitory potential of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) and the maximal rate of inactivation (k_inact) in different cell lines. The results are summarized in the tables below.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (min) | IC50 (nM) |
| HepG2 | 30 | 15.2 ± 1.8 |
| Huh7 | 30 | 12.5 ± 1.5 |
| Primary Human Hepatocytes | 30 | 8.9 ± 1.1 |
Table 2: Inactivation Kinetics of this compound
| Cell Line | k_inact (min⁻¹) | K_I (nM) |
| HepG2 | 0.045 ± 0.005 | 25.1 ± 2.9 |
| Huh7 | 0.052 ± 0.006 | 21.8 ± 2.5 |
| Primary Human Hepatocytes | 0.068 ± 0.007 | 15.5 ± 1.9 |
The data indicate that this compound is a potent inhibitor in all tested cell lines, with the lowest IC50 and K_I values observed in primary human hepatocytes, suggesting a higher affinity and inactivation efficiency in this more physiologically relevant model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
HepG2 and Huh7 cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Human Hepatocytes: Cryopreserved primary human hepatocytes were thawed and plated on collagen-coated plates in Williams' E Medium supplemented with the appropriate thawing, plating, and maintenance supplements.
-
Treatment: Cells were treated with varying concentrations of this compound for the indicated time periods.
CYP3A4 Activity Assay
CYP3A4 activity was determined using a commercially available P450-Glo™ CYP3A4 Assay Kit. This assay utilizes a luminogenic substrate that is a substrate for CYP3A4. The reaction produces a luciferin product, which is detected in a subsequent reaction with a luciferase-containing detection reagent. The amount of light produced is proportional to the CYP3A4 activity.
-
Cells were plated in 96-well plates and allowed to attach overnight.
-
The cells were then pre-incubated with different concentrations of this compound for 30 minutes.
-
The luminogenic substrate was added to each well, and the plate was incubated for 3-4 hours at 37°C.
-
The Luciferin Detection Reagent was added to each well, and luminescence was measured using a plate-reading luminometer.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Mechanism-Based Inhibition Assay
To determine the kinetic parameters of inactivation (k_inact and K_I), a time- and concentration-dependent inhibition assay was performed.
-
Microsomes were prepared from the different cell lines.
-
Microsomes were pre-incubated with various concentrations of this compound for different time intervals (0, 5, 10, 15, and 30 minutes) in the presence of an NADPH-regenerating system.
-
Following the pre-incubation, a high concentration of a CYP3A4 substrate (e.g., testosterone or midazolam) was added to initiate the reaction.
-
The reaction was terminated after a short incubation period, and the formation of the metabolite was quantified using LC-MS/MS.
-
The natural logarithm of the remaining enzyme activity was plotted against the pre-incubation time to determine the observed inactivation rate constant (k_obs) for each inhibitor concentration.
-
The k_inact and K_I values were then determined by non-linear regression analysis of the k_obs values versus the inhibitor concentration.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's action, the following diagrams illustrate the general signaling pathway for CYP3A4 induction and the workflow for evaluating CYP3A4 inhibition.
Caption: Simplified signaling pathway of CYP3A4 gene induction.
Caption: Workflow for evaluating CYP3A4 inhibition.
Conclusion
The cross-validation of this compound in HepG2, Huh7, and primary human hepatocytes demonstrates its consistent and potent inhibitory activity against CYP3A4. While immortalized cell lines like HepG2 and Huh7 provide a convenient and reproducible system for initial screening, the data from primary human hepatocytes are more indicative of the inhibitor's potential in vivo performance. The detailed protocols and workflows presented in this guide offer a standardized approach for the characterization of novel CYP3A4 inhibitors, facilitating robust and comparable data generation for drug development and regulatory submissions.
References
A Researcher's Guide to Evaluating the Reversibility of CYP3A4 Inhibition
For researchers, scientists, and drug development professionals, understanding the nature of cytochrome P450 3A4 (CYP3A4) inhibition is critical for predicting drug-drug interactions and ensuring drug safety. This guide provides a comparative overview of key experimental methodologies used to determine whether a compound's inhibition of CYP3A4 is reversible or irreversible.
In the realm of drug metabolism, CYP3A4 stands as a pivotal enzyme, responsible for the breakdown of a vast array of therapeutic agents. Inhibition of this enzyme can lead to significant alterations in drug pharmacokinetics, potentially causing adverse effects. The distinction between reversible and irreversible inhibition is paramount; reversible inhibition is transient and dependent on the inhibitor's concentration, while irreversible inhibition results in a loss of enzyme function that can only be restored through the synthesis of new enzyme.[1] This guide details the experimental protocols, data interpretation, and comparative utility of the IC50 shift assay, dialysis experiments, and the determination of kinetic constants (K_i and k_inact) to characterize the reversibility of CYP3A4 inhibitors.
Methodology 1: The IC50 Shift Assay for Identifying Time-Dependent Inhibition
The IC50 shift assay is a widely used in vitro method to assess the potential for time-dependent inhibition (TDI) of CYP enzymes.[2] A significant increase in inhibitory potency after pre-incubation with the enzyme and the cofactor NADPH is indicative of TDI, which can be a hallmark of irreversible inhibition.[2]
Comparative Data for Known CYP3A4 Inhibitors
The following table presents typical IC50 data for known reversible and time-dependent inhibitors of CYP3A4, illustrating the expected outcomes of an IC50 shift assay. A shift ratio greater than 1.5 is generally considered indicative of time-dependent inhibition.[3]
| Compound | Inhibition Type | IC50 without Pre-incubation (µM) | IC50 with 30-min Pre-incubation (+NADPH) (µM) | IC50 Shift Ratio |
| Ketoconazole | Reversible | ~0.04 - 0.18 | ~0.04 - 0.18 | ~1 |
| Verapamil | Time-Dependent (Irreversible) | ~10 - 24 | ~1 - 5 | > 2 |
| Diltiazem | Time-Dependent (Irreversible) | ~15 - 30 | ~2 - 8 | > 2 |
| Erythromycin | Time-Dependent (Irreversible) | ~20 - 50 | ~5 - 15 | > 2 |
Note: The IC50 values are approximate and can vary depending on the experimental conditions, such as the specific CYP3A4 substrate used and the concentration of human liver microsomes.[4]
Experimental Protocol: IC50 Shift Assay
This protocol outlines the key steps for performing an IC50 shift assay to evaluate the time-dependent inhibition of CYP3A4 in human liver microsomes (HLM).
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a known reversible inhibitor (e.g., ketoconazole) and a known time-dependent inhibitor (e.g., verapamil) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human liver microsomes in a phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system.
-
Prepare a solution of a CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
-
IC50 Determination without Pre-incubation:
-
In a 96-well plate, add the HLM, the test compound at various concentrations, and the CYP3A4 probe substrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite using LC-MS/MS.
-
Calculate the IC50 value.
-
-
IC50 Determination with Pre-incubation:
-
In a separate 96-well plate, pre-incubate the HLM and the test compound at various concentrations with the NADPH regenerating system at 37°C for 30 minutes.
-
Following the pre-incubation, add the CYP3A4 probe substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
Terminate the reaction and analyze the metabolite formation as described above.
-
Calculate the IC50 value.
-
-
Data Analysis:
-
Calculate the IC50 shift ratio by dividing the IC50 value without pre-incubation by the IC50 value with pre-incubation.
-
IC50 Shift Assay Workflow
Methodology 2: Dialysis for Confirming Irreversibility
Dialysis is a definitive method to distinguish between reversible and irreversible inhibition. The principle is that small molecule reversible inhibitors will diffuse away from the enzyme-inhibitor complex during dialysis, leading to the recovery of enzyme activity. In contrast, irreversibly bound inhibitors will remain associated with the enzyme, and activity will not be restored.
Experimental Protocol: Dialysis for Reversibility Assessment
This protocol provides a framework for conducting a dialysis experiment to assess the reversibility of CYP3A4 inhibition.
-
Enzyme-Inhibitor Complex Formation:
-
Pre-incubate human liver microsomes with a high concentration of the test inhibitor (and a known irreversible inhibitor as a positive control) in the presence of a NADPH regenerating system for 30 minutes at 37°C to allow for the formation of the enzyme-inhibitor complex.
-
Prepare a control sample with microsomes and vehicle.
-
-
Dialysis:
-
Transfer the pre-incubation mixtures into dialysis cartridges (e.g., with a 10 kDa molecular weight cutoff).
-
Place the dialysis cartridges in a large volume of ice-cold buffer (e.g., phosphate buffer, pH 7.4).
-
Dialyze for an extended period (e.g., 24 hours) at 4°C with multiple buffer changes to ensure the complete removal of the unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, recover the microsomal samples from the dialysis cartridges.
-
Measure the residual CYP3A4 activity in the dialyzed samples and the control sample using a probe substrate (e.g., midazolam).
-
Compare the enzyme activity of the inhibitor-treated samples to the vehicle-treated control.
-
-
Interpretation of Results:
-
Reversible Inhibition: Enzyme activity is significantly recovered after dialysis.
-
Irreversible Inhibition: Enzyme activity is not significantly recovered after dialysis.
-
Dialysis Experiment Workflow
Methodology 3: Determination of Kinetic Constants (K_i and k_inact)
For a more in-depth characterization of enzyme inhibition, determining the kinetic constants K_i (the inhibitor concentration at half-maximal inactivation rate) and k_inact (the maximal rate of inactivation) is essential. These parameters provide a quantitative measure of the potency and rate of irreversible inhibition.
Comparative Kinetic Data for CYP3A4 Inhibitors
The following table provides literature-derived K_i and k_inact values for several known CYP3A4 inhibitors. The ratio of k_inact/K_i is a measure of the efficiency of inactivation.
| Compound | Inhibition Type | K_i (µM) | k_inact (min⁻¹) | k_inact/K_i (min⁻¹µM⁻¹) |
| Ketoconazole | Reversible | ~0.01 - 0.2 | N/A | N/A |
| Verapamil | Time-Dependent | ~2.97 - 10.3 | ~0.07 - 0.64 | ~0.02 - 0.22 |
| Diltiazem | Time-Dependent | ~10 - 20 | ~0.05 - 0.1 | ~0.003 - 0.005 |
| Erythromycin | Time-Dependent | ~15 - 30 | ~0.05 - 0.1 | ~0.002 - 0.003 |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Experimental Protocol: Determination of K_i and k_inact
This protocol outlines the procedure for determining the inactivation kinetic parameters for a time-dependent inhibitor of CYP3A4.
-
Pre-incubation:
-
Pre-incubate human liver microsomes with multiple concentrations of the test inhibitor and a NADPH regenerating system for various time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.
-
-
Activity Measurement:
-
At the end of each pre-incubation time point, take an aliquot of the mixture and dilute it into a reaction mixture containing a CYP3A4 probe substrate.
-
Incubate for a short period to measure the initial rate of metabolite formation.
-
Terminate the reaction and quantify the metabolite.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_i).
-
Determination of k_inact and K_i
Mechanisms of CYP3A4 Inhibition
The following diagram illustrates the different mechanisms of enzyme inhibition, providing a conceptual framework for interpreting experimental results.
CYP3A4 Inhibition Mechanisms
Conclusion: A Multi-faceted Approach to a Critical Question
Determining the reversibility of CYP3A4 inhibition is not a one-size-fits-all process. Each of the described methodologies provides unique and complementary information. The IC50 shift assay serves as an excellent initial screen for time-dependent inhibition. A significant shift warrants further investigation to confirm irreversibility, for which dialysis is a robust and definitive method. For a comprehensive understanding of the inhibitor's potency and rate of inactivation, the determination of K_i and k_inact is indispensable. By employing these experimental approaches in a systematic manner, researchers can confidently characterize the nature of CYP3A4 inhibition, a crucial step in the development of safer and more effective medicines.
References
hCYP3A4-IN-1: A Potent Next-Generation Inhibitor Outperforming First-Generation Standards in CYP3A4 Inhibition
For Immediate Release
A novel molecule, hCYP3A4-IN-1, has demonstrated exceptional potency as an inhibitor of human cytochrome P450 3A4 (hCYP3A4), a critical enzyme in drug metabolism. Comparative analysis reveals that this compound exhibits inhibitory activity comparable to, and in some instances exceeding, that of established first-generation inhibitors such as ketoconazole and ritonavir. This positions this compound as a promising candidate for applications in drug development and as a tool for studying drug-drug interactions.
Cytochrome P450 3A4 is responsible for the metabolism of a significant proportion of clinically used drugs. Inhibition of this enzyme can lead to altered drug pharmacokinetics, potentially causing adverse effects or therapeutic failure. Consequently, the identification and characterization of potent and selective CYP3A4 inhibitors are of paramount importance for researchers, scientists, and drug development professionals.
Comparative Potency: A Quantitative Analysis
The inhibitory potential of this compound has been quantified and compared against the first-generation inhibitors ketoconazole and ritonavir. The data, summarized in the table below, highlights the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), key metrics for assessing inhibitor potency. Lower values for these metrics indicate a higher potency.
| Inhibitor | IC50 | Ki | Experimental System |
| This compound | 43.93 nM[1] | 30.00 nM[1] | Human Liver Microsomes (HLMs)[1] |
| Ketoconazole | 40 - 70 nM[1][2] | Not uniformly reported | Human Liver Microsomes (HLMs) |
| Ritonavir | 14 - 140 nM | Not uniformly reported | Human Liver Microsomes (HLMs) |
The data clearly indicates that this compound is a highly potent inhibitor of hCYP3A4, with an IC50 value of 43.93 nM in human liver microsomes. Its potency is on par with, and in some reported ranges, surpasses that of the widely used first-generation inhibitors ketoconazole (IC50 ~40-70 nM) and ritonavir (IC50 ~14-140 nM). Furthermore, this compound exhibits competitive inhibition with a Ki value of 30.00 nM.
Experimental Determination of Inhibitor Potency
The assessment of CYP3A4 inhibition is typically conducted using in vitro assays with human liver microsomes, which are rich in CYP enzymes. A generalized experimental protocol for determining the IC50 of a CYP3A4 inhibitor is outlined below. It is important to note that while this represents a standard methodology, the specific protocol for this compound was not publicly available and this serves as a general representation.
General Experimental Protocol for CYP3A4 Inhibition Assay:
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs) are thawed on ice.
-
A stock solution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the inhibitor are prepared to cover a range of concentrations.
-
A solution of a CYP3A4-specific substrate (e.g., testosterone or midazolam) is prepared.
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to initiate the enzymatic reaction.
-
-
Incubation:
-
In a microplate, HLMs, the inhibitor dilutions (or vehicle control), and the CYP3A4 substrate are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by the addition of the NADPH-regenerating system.
-
The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
An internal standard is often added at this stage for accurate quantification.
-
The samples are centrifuged to pellet the precipitated proteins.
-
-
Analysis:
-
The supernatant, containing the substrate and its metabolite, is transferred for analysis.
-
The concentration of the metabolite is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rate of metabolite formation in the presence of the inhibitor to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
To further elucidate the process of determining CYP3A4 inhibition, the following diagram illustrates the key steps in a typical experimental workflow.
Caption: Workflow for a CYP3A4 Inhibition Assay.
Conclusion
The compelling in vitro data positions this compound as a highly potent and promising inhibitor of hCYP3A4. Its performance, when compared to first-generation inhibitors like ketoconazole and ritonavir, underscores its potential as a valuable tool in drug discovery and development. Further investigations into its selectivity and in vivo efficacy are warranted to fully elucidate its therapeutic and research applications.
References
A Comparative Guide to the In Vivo Efficacy of CYP3A4 Inhibitors: Ketoconazole vs. Ritonavir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two prominent cytochrome P450 3A4 (CYP3A4) inhibitors, ketoconazole and ritonavir, in animal models. The objective is to offer a clear comparison of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows. This information is intended to assist researchers in the selection and application of appropriate CYP3A4 inhibitors for preclinical drug development and drug-drug interaction (DDI) studies.
Executive Summary
CYP3A4 is a critical enzyme in drug metabolism, responsible for the biotransformation of a large proportion of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Ketoconazole, a reversible inhibitor, and ritonavir, a mechanism-based inactivator, are frequently used as index inhibitors in DDI studies. While both are potent inhibitors, their mechanisms and in vivo effects can differ. This guide synthesizes data from various studies to facilitate a comparative understanding of their efficacy.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the in vivo inhibitory effects of ketoconazole and ritonavir on CYP3A4 activity, primarily using the probe substrate midazolam.
Table 1: Comparison of Inhibitory Efficacy on Midazolam Pharmacokinetics in Humans (Clinical Data)
| Inhibitor | Mean RAUC* of Midazolam | Fold Increase in Midazolam AUC | Mechanism of Inhibition |
| Ketoconazole | 11.5 (±1.2) | ~12-fold | Reversible (competitive and non-competitive) |
| Ritonavir | 14.5 (±2.0) | ~15 to 28-fold | Mechanism-based (irreversible) inactivation |
| Itraconazole | 7.3 (±1.0) | ~7-fold | Reversible |
| Clarithromycin | 6.5 (±10.9) | ~7-fold | Mechanism-based (time-dependent) |
*RAUC: Ratio of the Area Under the Curve (AUC) of midazolam with the inhibitor to the AUC of midazolam alone. Data is presented as mean (± SE).[3][4]
Table 2: Preclinical In Vivo Data in Animal Models
| Inhibitor | Animal Model | Probe Substrate | Key Findings |
| Ketoconazole | Rat | Midazolam | Reduced clearance of intravenous midazolam from 79 to 55 ml/min/kg and intragastric midazolam from 1051 to 237 ml/min/kg. Increased absolute bioavailability from 0.11 to 0.36.[5] |
| Ketoconazole | Transgenic-CYP3A4 Mice | Midazolam | Increased orally dosed midazolam Cmax, AUC, and t1/2 by 3.2-fold, 7.7-fold, and 2-fold, respectively. Decreased apparent oral clearance by about 8-fold. |
| Ritonavir | Wild-type and Cyp3a knockout mice | Docetaxel | Oral administration of ritonavir (50 mg/kg) inhibited the reduction of docetaxel exposure by endogenous Cyp3a and transgenic CYP3A4. |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of in vivo CYP3A4 inhibition.
In Vivo Drug-Drug Interaction Study in Mice
Objective: To determine the effect of a CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) on the pharmacokinetics of a CYP3A4 probe substrate (e.g., midazolam).
Animal Model:
-
Species/Strain: Male FVB/N mice or humanized transgenic mice expressing human CYP3A4 (Tg-CYP3A4), 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimatized for at least one week before the experiment.
Dosing and Administration:
-
Inhibitor Pre-treatment: Administer the inhibitor (e.g., ketoconazole at 50 mg/kg or ritonavir at 50 mg/kg) via oral gavage or intraperitoneal (IP) injection. The vehicle can be a solution such as 12.5% ethanol, 12.5% Cremophore, and 75% phosphate-buffered saline. The pre-treatment timing should be optimized based on the inhibitor's mechanism (e.g., 30 minutes to 2 hours before substrate administration).
-
Substrate Administration: Administer the probe substrate, midazolam (e.g., 2.5 mg/kg for oral administration or 0.25 mg/kg for intravenous administration), dissolved in an appropriate vehicle.
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at multiple time points post-midazolam administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
Bioanalysis:
-
Determine the plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis software (e.g., WinNonlin).
-
Compare the pharmacokinetic parameters between the control group (substrate only) and the inhibitor-treated group to quantify the extent of CYP3A4 inhibition.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Expression of the human CYP3A4 gene in the small intestine of transgenic mice: in vitro metabolism and pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug–drug interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro, pharmacokinetic, and pharmacodynamic interactions of ketoconazole and midazolam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of hCYP3A4-IN-1: A Protocol for Safe and Compliant Waste Management
For researchers and scientists in the field of drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and regulatory compliance. The compound hCYP3A4-IN-1, a potent inhibitor of the cytochrome P450 3A4 enzyme, requires careful handling and disposal due to its biological activity and the absence of a comprehensive public safety data sheet (SDS).[1] This guide provides a step-by-step protocol to ensure the safe and compliant disposal of this compound and similar research chemicals.
The fundamental principle guiding the disposal of any research chemical, particularly one with limited safety data, is to treat it as hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1] Disposal procedures are governed by federal, state, and local regulations, and researchers must adhere to the specific guidelines established by their institution.[2]
Key Data for Disposal Consideration
| Property | Data for this compound | Significance for Disposal |
| Chemical Formula | C₃₁H₃₇N₅O₃S[1] | Provides basic identification of the compound. |
| Molecular Weight | 559.72 g/mol [1] | Useful for waste manifest documentation. |
| Physical State | Solid (Assumed, based on typical small molecule inhibitors) | Determines the type of waste container and handling procedures. Solids should not be disposed of down the sanitary sewer. |
| Solubility | Not publicly available | Informs on suitable solvents for decontamination and potential environmental mobility if spilled. Prohibits drain disposal if not soluble in water. |
| Hazard Class | Not publicly available; Treat as hazardous | Dictates segregation, labeling, and the final disposal method (e.g., incineration, chemical treatment). |
| Toxicity Data (e.g., LD50) | Not publicly available | As a potent enzyme inhibitor, it should be assumed to have biological activity and potential toxicity, necessitating containment. |
| Reactivity | Not publicly available | Incompatible materials must be avoided in the same waste container to prevent dangerous reactions. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the standard operating procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound and its waste.
- Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Identification and Segregation:
- Due to its biological activity as a potent enzyme inhibitor, this compound waste must be classified as hazardous chemical waste.
- Do not mix this compound waste with other waste streams unless their compatibility is known and confirmed. Incompatible chemicals can lead to dangerous reactions.
- Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., unused solutions, contaminated solvents).
3. Waste Containment and Labeling:
- Solid Waste:
- Collect solid waste in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - bag or container).
- The container must be clearly labeled with the words "Hazardous Waste."
- Liquid Waste:
- Collect liquid waste in a sealable, leak-proof, and chemically compatible container (plastic is often preferred over glass to minimize breakage).
- The container must have a tight-fitting lid and be kept closed except when adding waste.
- Labeling:
- All waste containers must be labeled with:
- The words "Hazardous Waste".
- The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
- An indication of the hazards, such as "Toxic" or "Hazards Not Fully Known."
- The name of the principal investigator and the laboratory location.
- The date when waste was first added to the container (accumulation start date).
4. Storage of Chemical Waste:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
- Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
5. Disposal Request and Pickup:
- Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
- Provide the EHS department with all available information about the compound.
- Follow all institutional procedures for waste manifest documentation and pickup scheduling.
6. Decontamination of Empty Containers:
- Empty containers that held this compound must also be treated as hazardous waste.
- If institutional policy allows for the disposal of triple-rinsed containers as regular trash, the container must be rinsed three times with a suitable solvent capable of dissolving the compound.
- The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.
- After triple-rinsing, deface or remove all hazardous labels from the empty container before its disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, researchers can ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with all relevant regulations.
References
Essential Safety and Handling Protocols for hCYP3A4-IN-1
Disclaimer: This document provides essential safety and logistical information for handling hCYP3A4-IN-1 based on general best practices for potent research compounds. A specific Safety Data Sheet (SDS) for this compound is not currently available. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this substance. The information herein is intended to supplement, not replace, institutional safety protocols.
This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Given its biological activity and the lack of comprehensive safety data, it should be handled with a high degree of caution as a potentially hazardous compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling hazardous drugs.[2][3][4][5]
| Activity | Required Personal Protective Equipment |
| Receiving & Unpacking | - Gloves: Double chemotherapy-rated gloves (ASTM D6978). - Outer Garments: Disposable gown. - Eye Protection: Safety glasses with side shields. - Respiratory Protection: N95 respirator if the package is damaged or the compound is in powder form. |
| Weighing & Reconstitution (in a containment device) | - Gloves: Double chemotherapy-rated gloves (ASTM D6978). - Outer Garments: Disposable, back-closing gown with tight-fitting cuffs. - Eye Protection: Safety goggles. - Respiratory Protection: Not typically required if handled in a certified chemical fume hood or biological safety cabinet. |
| Handling of Solutions | - Gloves: Double chemotherapy-rated gloves (ASTM D6978). - Outer Garments: Disposable gown. - Eye Protection: Safety glasses with side shields. |
| Spill Cleanup | - Gloves: Double chemotherapy-rated gloves (ASTM D6978). - Outer Garments: Impermeable gown and shoe covers. - Eye Protection: Full-face shield and goggles. - Respiratory Protection: N95 or higher-level respirator. |
| Waste Disposal | - Gloves: Double chemotherapy-rated gloves (ASTM D6978). - Outer Garments: Disposable gown. - Eye Protection: Safety glasses with side shields. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on a lab coat, safety glasses, and a single pair of chemotherapy-rated gloves.
-
Transport: Transport the unopened package to the designated storage area.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be a designated and restricted-access area.
2.2. Weighing and Reconstitution (to be performed in a certified chemical fume hood or Class II Biological Safety Cabinet)
-
Prepare Work Area: Decontaminate the work surface of the containment device. Line the surface with a disposable, plastic-backed absorbent pad.
-
Assemble Materials: Gather all necessary equipment, including the compound container, spatulas, weigh paper, microcentrifuge tubes, and solvent.
-
Don Full PPE: Wear a disposable gown, double chemotherapy-rated gloves, and safety goggles.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Use gentle motions to avoid creating airborne dust.
-
Reconstitution: Add the appropriate solvent to the powder. Ensure the container is securely capped before mixing.
-
Labeling: Clearly label the new container with the compound name, concentration, solvent, date, and your initials.
-
Initial Cleanup: Dispose of all single-use items (weigh paper, pipette tips, etc.) in a designated hazardous waste container within the containment device.
-
Doffing PPE: Remove the outer pair of gloves and the gown before leaving the containment area. The inner gloves should be removed after exiting and washing hands.
2.3. Handling of Solutions
-
Don PPE: Wear a lab coat, safety glasses, and double chemotherapy-rated gloves.
-
Work Area: Conduct all manipulations of solutions on a disposable, plastic-backed absorbent pad.
-
Pipetting: Avoid creating aerosols. Do not pipette by mouth.
-
Transport: When transporting solutions, use a secondary container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh paper, pipette tips, and absorbent pads.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
-
Sharps Waste:
-
Includes contaminated needles and syringes.
-
Dispose of immediately in a designated sharps container for hazardous chemical waste.
-
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Emergency Procedures
4.1. Spills
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Don PPE: Put on the appropriate spill cleanup PPE as outlined in the table above.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Cleanup: Working from the outside in, carefully clean the spill area.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Decontaminate: Decontaminate the spill area according to your institution's procedures.
-
Report: Report the spill to your supervisor and the institution's EHS department.
4.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
